8-Hydroxy-ar-turmerone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
(5S,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15+/m1/s1 |
InChI 键 |
GEYUWGLUFTZZAX-DOMZBBRYSA-N |
产品来源 |
United States |
Foundational & Exploratory
8-Hydroxy-ar-turmerone: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-ar-turmerone (B1164395), a sesquiterpenoid derived from the more commonly known ar-turmerone (B1667624), is a bioactive compound of increasing interest within the scientific community. This technical guide provides a detailed overview of its natural sources, distribution, and the analytical methodologies pertinent to its study. Primarily found in the essential oils of Curcuma longa (turmeric) and Kelussia odoratissima, this compound's presence and concentration can vary significantly based on the plant part, geographical origin, and processing methods. This document synthesizes available data on its natural occurrence, details experimental protocols for its isolation and quantification, and explores its biosynthetic origins and potential biological significance through signaling pathway diagrams.
Natural Sources and Distribution
This compound has been identified as a constituent of several plant species, most notably within the Zingiberaceae and Apiaceae families.
Curcuma longa (Turmeric)
Curcuma longa is a well-established source of various turmerones, including the hydroxylated derivative, this compound.[1][2] The primary repository of this compound is the rhizome, from which the essential oil is typically extracted. The concentration of turmerones, including this compound, is subject to variation due to factors such as cultivar, cultivation conditions, and post-harvest processing.[3][4]
Kelussia odoratissima
Kelussia odoratissima, an aromatic plant endemic to Iran, has also been identified as a source of this compound.[5] Research has indicated the presence of a structurally similar compound, 4-methylene-8-hydroxybisabola-2,10-diene-9-one, in the dried powder of this plant, suggesting a potential for related hydroxylated sesquiterpenoids within this species.
Quantitative Distribution
Precise quantitative data for this compound remains limited in the current body of scientific literature. However, data for its parent compound, ar-turmerone, can provide an inferential basis for its potential concentration. The table below summarizes the available quantitative data for ar-turmerone in various natural sources. It is important to note that the concentration of this compound is expected to be lower than that of ar-turmerone.
| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil or mg/g) | Reference |
| Curcuma longa | Rhizome | ar-Turmerone | 6.8–32.5% of essential oil | [4] |
| Curcuma longa | Rhizome | ar-Turmerone | 45.5% of essential oil (Ecuador) | [6] |
| Curcuma longa | Rhizome | ar-Turmerone | 25.07% of methanolic extract | [7] |
| Kelussia odoratissima | Essential Oil | (Z)-ligustilide (major component) | Not specified for this compound | [8] |
Experimental Protocols
The isolation and quantification of this compound often involve chromatographic techniques. While specific protocols for this compound are not extensively detailed in the literature, methodologies for the separation and analysis of its parent compound, ar-turmerone, can be adapted.
Extraction of Essential Oil
A common initial step is the extraction of the essential oil from the plant material.
-
Protocol: Hydrodistillation
-
Sample Preparation: Fresh or dried rhizomes of Curcuma longa are ground into a coarse powder.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure: The powdered plant material is placed in a flask with distilled water and heated to boiling. The steam and volatile components are condensed, and the essential oil is collected. The process is carried out for several hours to ensure complete extraction.[9]
-
Isolation of this compound
Following extraction, chromatographic methods are employed for the isolation of specific compounds.
-
Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a commonly used adsorbent.[10]
-
Mobile Phase: A gradient of non-polar to polar solvents, such as n-hexane and ethyl acetate, is used to elute the compounds from the column.[10]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions rich in this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification of this compound
Quantitative analysis relies on sophisticated analytical techniques.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane (B92381) or acetone).
-
GC Conditions: A capillary column (e.g., DB-5ms) is used with a programmed temperature gradient to separate the components of the mixture.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The identification of this compound is based on its retention time and the fragmentation pattern in its mass spectrum.[7][11]
-
Quantification: Quantification can be achieved by using a suitable internal standard and creating a calibration curve with a pure standard of this compound.
-
-
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically employed.[1][2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid) is used for elution.[1][12]
-
Detection: A UV detector set at an appropriate wavelength (e.g., ~240 nm for turmerones) or a mass spectrometer (LC-MS) can be used for detection and quantification.[1][2]
-
Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from a pure standard.
-
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of sesquiterpenoids, including ar-turmerone and its derivatives, follows the terpenoid biosynthesis pathway. While the specific enzymatic steps for the hydroxylation of ar-turmerone to this compound are not yet fully elucidated, the general pathway provides a foundational understanding.
Caption: General biosynthetic pathway of sesquiterpenoids leading to this compound.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, research on its parent compound, ar-turmerone, and the major component of turmeric, curcumin, provides insights into potential mechanisms of action. Ar-turmerone has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways.[13]
Caption: Putative anti-inflammatory signaling pathways modulated by ar-turmerone.
Future Directions
The study of this compound is an emerging field with considerable potential. Future research should focus on:
-
Quantitative Analysis: Developing and validating robust analytical methods for the precise quantification of this compound in various natural sources.
-
Pharmacological Studies: Investigating the specific biological activities and mechanisms of action of purified this compound.
-
Biosynthesis Elucidation: Identifying the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the hydroxylation of ar-turmerone.
-
Clinical Relevance: Exploring the potential therapeutic applications of this compound in preclinical and clinical studies.
Conclusion
This compound represents a promising bioactive compound from natural sources like Curcuma longa and Kelussia odoratissima. While current knowledge regarding its quantitative distribution, specific isolation protocols, and precise biological functions is still developing, the methodologies and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. plantsjournal.com [plantsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. arls.ro [arls.ro]
- 12. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxy-ar-turmerone: Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities, with a focus on its potential therapeutic applications. This document details the physicochemical properties, spectroscopic data for structural elucidation, and relevant experimental protocols. Furthermore, it explores the compound's engagement with key cellular signaling pathways, offering insights for future research and drug development endeavors.
Chemical Structure and Stereochemistry
This compound is a hydroxylated derivative of ar-turmerone (B1667624), another bioactive constituent of turmeric. Its systematic IUPAC name is (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one [1]. This nomenclature definitively establishes the absolute stereochemistry at the two chiral centers, C-5 and C-6, as R configurations.
The core structure consists of a heptenone backbone substituted with a methyl group at the 2-position and a p-tolyl group at the 6-position. The defining feature of this molecule is the hydroxyl group at the 8-position (following traditional numbering for turmerone derivatives, though systematically it is at C-5).
Chemical Structure:
The stereochemical configuration is crucial for its biological activity and interaction with molecular targets. The specific spatial arrangement of the hydroxyl and p-tolyl groups dictates its binding affinity and efficacy in biological systems.
Physicochemical and Spectroscopic Data
Precise analytical data is paramount for the identification and characterization of this compound. The following tables summarize its key physicochemical properties and provide a framework for interpreting its spectral data.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
| CAS Number | 949081-09-8 |
| Canonical SMILES | CC1=CC=C(C=C1)--INVALID-LINK----INVALID-LINK--O |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features for ar-turmerone (and expected for this compound) |
| ¹H NMR | Aromatic protons (p-substituted ring system), vinyl proton, methine protons, and methyl group signals. The presence of the hydroxyl group in this compound would introduce an additional signal for the hydroxyl proton and cause a downfield shift for the adjacent methine proton. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, olefinic carbons, and aliphatic carbons. The hydroxyl substitution at C-5 in this compound would result in a characteristic downfield shift for this carbon. |
| IR Spectroscopy | Characteristic absorption bands for: O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (conjugated ketone, ~1680 cm⁻¹), C=C stretching (aromatic and olefinic, ~1600-1450 cm⁻¹), and C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the hydroxyl group and parts of the aliphatic chain. The molecular ion peak for ar-turmerone is observed at m/z 216[3]. |
Experimental Protocols
Isolation of Turmerones from Curcuma longa
The following is a general protocol for the extraction and isolation of turmerones from turmeric rhizomes. It is important to note that optimization may be required to specifically isolate this compound, which is a minor constituent.
Protocol:
-
Extraction:
-
Fractionation:
-
The turmeric oil is partitioned between petroleum ether and methanol (B129727) in a separating funnel. This step is repeated multiple times to separate compounds based on polarity[4][5].
-
-
Purification:
-
The less polar petroleum ether fraction, which contains the turmerones, is treated with activated charcoal to remove impurities[4][5].
-
Further purification is achieved through preparative Thin Layer Chromatography (TLC) or column chromatography using a silica (B1680970) gel stationary phase and a mobile phase such as a toluene:ethyl acetate (B1210297) mixture (e.g., 93:7 v/v)[5].
-
Fractions are collected and analyzed by analytical TLC or HPLC to identify and isolate the desired compound.
-
Synthesis of ar-turmerone derivatives
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, the biological activities of the parent compound, ar-turmerone, have been more extensively studied and provide a strong indication of the potential mechanisms of its hydroxylated derivative.
Anti-inflammatory Activity
Ar-turmerone has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways in immune cells, particularly microglia in the central nervous system[6][7].
-
Inhibition of NF-κB Pathway: Ar-turmerone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes[6][7][8]. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB[6][7].
-
Modulation of MAPK Pathways: Ar-turmerone also exerts its anti-inflammatory effects by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[6][7]. These kinases are crucial for the production of inflammatory mediators.
The diagram below illustrates the proposed anti-inflammatory signaling pathway of ar-turmerone.
Caption: Anti-inflammatory signaling pathway of ar-turmerone.
Anticancer Activity
Ar-turmerone has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation and mobility of cancer cells, particularly glioma cells[9].
-
Downregulation of Cathepsin B: In glioma cells, ar-turmerone has been identified to downregulate the expression of Cathepsin B (CTSB)[9]. CTSB is a lysosomal cysteine protease that is often overexpressed in tumors and contributes to cancer progression by degrading the extracellular matrix and promoting invasion.
-
Induction of Apoptosis: Ar-turmerone induces apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways. This involves the activation of caspases, upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins from the Bcl-2 family[10].
-
Inhibition of the Hedgehog Pathway: In keratinocytes, ar-turmerone has been shown to inactivate the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer[11].
The following diagram illustrates the proposed mechanism of ar-turmerone's anti-glioma activity.
Caption: Anti-glioma mechanism of ar-turmerone.
Neurogenesis
This compound is known to affect the proliferation and differentiation of neural stem cells, suggesting potential for neuroprotective outcomes[2]. This indicates a role in neurogenesis, which is of significant interest for the treatment of neurodegenerative diseases.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure and stereochemistry. While its biological activities are still under investigation, the extensive research on the closely related ar-turmerone provides a strong foundation for its potential as an anti-inflammatory and anticancer agent. Future research should focus on the specific isolation and synthesis of this compound to enable more detailed biological evaluations. A thorough investigation of its specific interactions with cellular targets and a comprehensive profiling of its efficacy and safety in preclinical models are warranted to fully elucidate its therapeutic potential. The development of robust analytical methods for its quantification in biological matrices will also be crucial for its advancement as a potential drug candidate.
References
- 1. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Hydroxy-ar-turmerone, a sesquiterpenoid found in turmeric (Curcuma longa).[1] This document consolidates available data on its physicochemical characteristics, details relevant experimental protocols, and visualizes its known molecular interactions and experimental workflows.
Physicochemical Properties
This compound is a derivative of ar-turmerone (B1667624), a major bioactive component of turmeric oil.[1][2] Its chemical structure includes a hydroxyl group, which influences its polarity and biological activity. The compound is typically a solid at room temperature.[3]
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | [4] |
| CAS Number | 949081-09-8 | [1][3][4] |
| Molecular Formula | C₁₅H₂₀O₂ | [1][3][4] |
| Molecular Weight | 232.32 g/mol | [1][3][4] |
| Appearance | Typically exists as a solid at room temperature. | [3] |
| Solubility | Soluble in DMSO, Ethanol (B145695), and DMF.[3] Low water solubility is expected.[3] | [3] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
| Complexity (Computed) | 281 | [3][4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe protocols for the isolation, analysis, and preparation of this compound for experimental use.
This method provides a cost-effective approach for isolating ar-turmerone and its derivatives from turmeric oleoresin.[5]
Principle: The protocol utilizes silica (B1680970) gel as an adsorbent to separate compounds based on their polarity. Ar-turmerone, being less polar than some other components in the oleoresin, can be selectively eluted.
Methodology:
-
Preparation: Mix turmeric oleoresin with silica gel adsorbent in a 1:3 ratio.[5]
-
Adsorption: Allow the mixture to stand to ensure adsorption of the compounds onto the silica gel. The time required may vary but can be optimized.[5]
-
Elution: Pack the silica gel-oleoresin mixture into a chromatography column.
-
Solvent Elution: Begin elution with a non-polar solvent (e.g., hexane, petroleum ether) to remove highly non-polar impurities.[6]
-
Target Elution: Gradually increase the solvent polarity. Use a suitable solvent like 96% ethanol to elute the target compound, ar-turmerone, and its hydroxylated forms.[5]
-
Fraction Collection: Collect the eluent in fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC).[6]
-
Purification: Combine the fractions containing the purified compound. Further purification can be achieved using preparative TLC or HPLC.[5][6]
-
Characterization: Confirm the identity and purity of the isolated this compound using UV-Vis, FTIR, and GC-MS analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile compounds like turmerone derivatives.[6][7]
Methodology:
-
Sample Preparation: Dissolve the isolated compound or extract in a suitable volatile solvent, such as methanol.[7]
-
GC Separation: Inject the sample into the GC system. The instrument parameters (e.g., column type, temperature program, carrier gas flow) should be optimized for terpenoid separation.
-
Example Parameters: A specific method for ar-turmerone uses a defined temperature program and a solvent delay time of 9 minutes.[7]
-
-
MS Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Identification: The compound is identified by its specific retention time and the mass spectrum of its molecular ion and fragmentation patterns. For ar-turmerone, a molecular ion peak at m/z 216 is characteristic.[5] this compound would be expected to have a molecular ion peak corresponding to its molecular weight of 232.32.
-
Quantification: For quantitative analysis, create a standard curve using a pure standard of this compound at various concentrations. The peak area of the compound in the sample is then compared to the standard curve.[7]
Due to its low water solubility, specific formulations are required for biological assays.[3]
A. Stock Solution Preparation (In Vitro):
-
Weigh the required amount of this compound powder.
-
Dissolve in an appropriate organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[3]
-
Store the stock solution at -20°C or -80°C as recommended.[3]
-
For experiments, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
B. Formulation for In Vivo Administration (e.g., Oral Suspension):
-
Prepare a vehicle solution, such as 0.5% Carboxymethyl cellulose (B213188) (CMC) in distilled water.[3]
-
Weigh the required amount of this compound.
-
Suspend the compound in the vehicle solution to achieve the desired final concentration (e.g., 2.5 mg/mL).[3]
-
Ensure the suspension is homogenous by vortexing or sonicating before administration. Use freshly prepared formulations for optimal results.[3]
Biological Activity and Signaling Pathways
Research indicates that turmerones possess significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][8] While much of the detailed pathway analysis has been performed on the parent compound, ar-turmerone, studies suggest that this compound is also a key bioactive molecule.[2]
Ar-turmerone has been shown to exert anti-inflammatory effects in microglial cells by inhibiting key signaling pathways activated by inflammatory stimuli like Amyloid-β (Aβ).[8][9][10] This is critical in the context of neurodegenerative diseases.[8] The primary mechanisms involve the suppression of NF-κB, JNK, and p38 MAPK pathways.[9][10]
Caption: Inhibition of NF-κB, JNK, and p38 MAPK pathways by ar-turmerone.
Ar-turmerone has been demonstrated to inhibit the proliferation of glioma cells by inducing cell cycle arrest at the G1/S phase.[11] This is achieved by modulating the expression of key cell cycle regulatory proteins, including downregulating Cyclin-dependent kinase 2 (CDK2) and Cyclin D1, while upregulating the cell cycle inhibitor p27.[11] This process is linked to the inhibition of cathepsin B (CTSB), which is responsible for the cleavage and degradation of p27.[11]
Caption: Ar-turmerone induces G1/S cell cycle arrest via the CTSB/p27 axis.
The process from raw material to biological insight involves several key stages. The following diagram illustrates a typical experimental workflow for studying this compound.
Caption: General experimental workflow for this compound research.
References
- 1. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Terpenoids | 949081-09-8 | Invivochem [invivochem.com]
- 4. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107271594B - A method of identifying Natural Curcumin and synthesis curcumin - Google Patents [patents.google.com]
- 8. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 8-Hydroxy-ar-Turmerone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-ar-turmerone, a sesquiterpenoid found in turmeric (Curcuma longa), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from the central precursor farnesyl diphosphate (B83284) (FPP). While the complete pathway is yet to be fully elucidated, this document synthesizes current research to present a putative enzymatic sequence. It includes a summary of quantitative data, detailed hypothetical experimental protocols for key enzyme assays, and a visual representation of the proposed pathway.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process originating from the isoprenoid pathway. The key steps are proposed as follows:
-
Formation of Sesquiterpene Precursors: The pathway initiates with the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). A specific terpene synthase, identified as α-zingiberene/β-sesquiphellandrene synthase, catalyzes the conversion of FPP into α-zingiberene and β-sesquiphellandrene. These compounds serve as the immediate carbocyclic precursors to the turmerone skeleton.[1][2]
-
Oxidation to Turmerones: The conversion of α-zingiberene and β-sesquiphellandrene to α-turmerone and β-turmerone, respectively, is thought to involve an oxidation step followed by the action of a dehydrogenase. An α-zingiberene/β-sesquiphellandrene oxidase is proposed to catalyze the initial oxidation.[1] However, the specific dehydrogenase responsible for the subsequent conversion to the turmerone ketone group has not yet been identified.[1] Ar-turmerone (B1667624) is one of the major volatile components in turmeric rhizomes.[3][4]
-
Hydroxylation of ar-Turmerone: The final step in the formation of this compound is the regioselective hydroxylation of the ar-turmerone backbone. Based on known plant secondary metabolic pathways, this reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).[5][6] While numerous CYP450 genes have been identified in the turmeric genome, the specific enzyme responsible for the 8-hydroxylation of ar-turmerone has not been functionally characterized.[7]
The proposed biosynthetic pathway is visualized in the diagram below:
// Nodes for metabolites FPP [label="Farnesyl Diphosphate (FPP)", fillcolor="#F1F3F4"]; Zingiberene [label="α-Zingiberene / β-Sesquiphellandrene", fillcolor="#F1F3F4"]; ar_Turmerone [label="ar-Turmerone", fillcolor="#F1F3F4"]; Hydroxy_ar_Turmerone [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for enzymes TPS [label="α-Zingiberene/β-Sesquiphellandrene\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidase_Dehydrogenase [label="Oxidase & Dehydrogenase\n(Putative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\nMonooxygenase (Putative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges representing reactions FPP -> Zingiberene [xlabel=" TPS", headport="w", tailport="e"]; Zingiberene -> ar_Turmerone [xlabel=" Oxidase_Dehydrogenase", headport="w", tailport="e"]; ar_Turmerone -> Hydroxy_ar_Turmerone [xlabel=" CYP450", headport="w", tailport="e"];
// Invisible nodes for alignment {rank=same; FPP; TPS;} {rank=same; Zingiberene; Oxidase_Dehydrogenase;} {rank=same; ar_Turmerone; CYP450;} {rank=same; Hydroxy_ar_Turmerone;} }
Caption: Proposed biosynthesis pathway of this compound.Quantitative Data
Quantitative data for the biosynthesis of this compound is currently limited. The available data primarily focuses on the relative abundance of turmerone isomers in Curcuma longa.
| Compound | Concentration Range | Plant Part | Analytical Method | Reference |
| ar-Turmerone | 25-30% of lipid-soluble fraction | Rhizome | HPTLC | [8] |
| α-Turmerone | 3.54 - 30.27 mg/g | Rhizome | HPLC | [3] |
| β-Turmerone | Major constituent | Rhizome | GC-MS | [9] |
| ar-Turmerone | 40.00% ± 13.20% of essential oil | Rhizome | GC-MS | [4] |
Note: Data for this compound concentration is not currently available in the reviewed literature.
Experimental Protocols
The following are detailed, albeit generalized, protocols for the key enzyme assays relevant to the proposed biosynthetic pathway. These protocols are based on standard methodologies and would require optimization for the specific enzymes from Curcuma longa.
Terpene Synthase (α-Zingiberene/β-Sesquiphellandrene Synthase) Assay
This protocol describes the in vitro characterization of the terpene synthase responsible for converting FPP to α-zingiberene and β-sesquiphellandrene.
Objective: To determine the enzymatic activity and product profile of the candidate terpene synthase.
Materials:
-
Recombinant terpene synthase (heterologously expressed and purified)
-
Assay buffer: 25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Substrate: Farnesyl diphosphate (FPP) solution (e.g., 10 mM in assay buffer)
-
Organic solvent for extraction (e.g., hexane)
-
Internal standard (e.g., n-dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Enzyme Reaction:
-
In a 2 mL glass vial, combine 450 µL of assay buffer and 10 µL of the purified recombinant terpene synthase solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 40 µL of the FPP substrate solution.
-
Overlay the reaction mixture with 500 µL of hexane (B92381) to trap volatile products.
-
Incubate the reaction at 30°C for 1-2 hours with gentle agitation.
-
-
Product Extraction:
-
After incubation, vortex the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
GC-MS Analysis:
-
Add a known concentration of an internal standard to the hexane extract.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the terpene products.
-
Identify the products by comparing their mass spectra and retention times with authentic standards or with spectra from a library (e.g., NIST).
-
Quantify the products based on the peak area relative to the internal standard.
-
// Workflow steps Start [label="Start: Purified Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\nEnzyme + Buffer + FPP"]; Incubation [label="Incubation\n(30°C, 1-2h)"]; Extraction [label="Hexane Extraction"]; GCMS_Analysis [label="GC-MS Analysis"]; End [label="End: Product Identification\n& Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Extraction; Extraction -> GCMS_Analysis; GCMS_Analysis -> End; }
Caption: Workflow for the terpene synthase assay.Cytochrome P450 Monooxygenase (ar-Turmerone 8-hydroxylase) Assay
This protocol outlines a method for the in vitro functional characterization of a candidate CYP450 enzyme for ar-turmerone hydroxylation.
Objective: To confirm the hydroxylation of ar-turmerone to this compound by a candidate CYP450 enzyme.
Materials:
-
Microsomes from a heterologous expression system (e.g., insect cells or yeast) containing the candidate CYP450 and its corresponding reductase.
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: ar-Turmerone solution (dissolved in a suitable solvent like DMSO).
-
Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
Procedure:
-
Enzyme Reaction:
-
In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing:
-
800 µL of assay buffer.
-
100 µL of microsomal preparation.
-
50 µL of the NADPH regenerating system.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the ar-turmerone substrate solution.
-
Incubate at 37°C for 30-60 minutes with shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 500 µL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile) to separate the substrate and product.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm) or by mass spectrometry.
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.
-
Quantify the product by generating a standard curve.
-
// Workflow steps Start [label="Start: Microsomal Prep.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\nMicrosomes + Buffer + NADPH\n+ ar-Turmerone"]; Incubation [label="Incubation\n(37°C, 30-60 min)"]; Quench_Extract [label="Quench & Ethyl Acetate\nExtraction"]; HPLC_Analysis [label="HPLC Analysis"]; End [label="End: Product Identification\n& Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Quench_Extract; Quench_Extract -> HPLC_Analysis; HPLC_Analysis -> End; }
Caption: Workflow for the cytochrome P450 assay.Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. Key areas for future research include the definitive identification and characterization of the dehydrogenase and the specific cytochrome P450 monooxygenase involved in the pathway. Elucidation of these enzymatic steps will enable the complete reconstruction of the pathway in a heterologous host, paving the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications. Furthermore, a detailed understanding of the regulatory mechanisms governing this pathway in Curcuma longa will be essential for developing strategies to enhance its production in the native plant.
References
- 1. Suites of terpene synthases explain differential terpenoid production in ginger and turmeric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unraveling the Catalytic Specificity of Terpene Hydroxylases and Engineering Sesquiterpene Hydroxylation in Plants - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
8-Hydroxy-ar-turmerone: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from turmeric (Curcuma longa) and other traditional medicinal plants like Kelussia odoratissima, is emerging as a compound of significant interest in pharmacological research. Traditionally part of remedies for inflammatory conditions and other ailments, recent scientific investigations have begun to unravel the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth analysis of the available scientific data on this compound, with a focus on its anticancer, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to support further research and drug development initiatives. While much of the current understanding of its neuroprotective and anti-inflammatory effects is inferred from studies on its parent compound, ar-turmerone (B1667624), the existing research on this compound highlights its potent bioactivity, particularly in oncology.
Introduction
Turmeric, the "golden spice," has been a cornerstone of traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for centuries.[1] Its therapeutic applications range from treating digestive and respiratory issues to alleviating joint pain and skin infections.[1] While curcumin (B1669340) has long been the most studied constituent of turmeric, the essential oil components, particularly turmerones, are gaining recognition for their significant pharmacological activities.[1][2] Among these, this compound has been isolated and identified as a bioactive compound with promising therapeutic applications.[1][3] This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for the scientific community.
Chemical Properties
This compound is a sesquiterpenoid with the chemical formula C15H20O2 and a molecular weight of 232.32 g/mol .[3][4] Its structure is characterized by a hydroxyl group at the eighth position of the ar-turmerone backbone.
| Property | Value | Source |
| Molecular Formula | C15H20O2 | [3][4] |
| Molecular Weight | 232.32 g/mol | [3][4] |
| IUPAC Name | (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | [4] |
| CAS Number | 949081-09-8 | [3][4] |
Role in Traditional Medicine
In traditional practices, turmeric preparations rich in essential oils containing turmerones have been used to manage a variety of conditions. These include digestive disorders, respiratory ailments, and inflammatory diseases.[1] The essential oil was also applied topically in poultices for wounds, skin infections, and joint pain, leveraging its antimicrobial and anti-inflammatory properties.[1] While specific traditional uses of isolated this compound are not documented, its presence in plants like Kelussia odoratissima, used in folk medicine for its sedative and anti-inflammatory effects, suggests its contribution to the overall therapeutic profile of these traditional remedies.[5]
Anticancer Activity
Recent in-vitro and in-vivo studies have highlighted the significant anticancer potential of this compound, particularly against breast cancer.
Quantitative Data: Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with the most potent activity observed against MCF7 breast cancer cells.[5]
| Cell Line | Cancer Type | IC50 (µg/mL) after 72h | Source |
| MCF7 | Breast Adenocarcinoma | 10.5 ± 0.7 | [5] |
| LA7 | Rat Mammary Adenocarcinoma | 15.2 ± 1.1 | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 1.5 | [5] |
| HT29 | Colorectal Adenocarcinoma | 30.4 ± 1.8 | [5] |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 2.2 | [5] |
| A549 | Lung Carcinoma | 50.6 ± 2.5 | [5] |
| CEMss | T-lymphoblastoid | 35.7 ± 1.9 | [5] |
Experimental Protocols
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound (dissolved in DMSO) and incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using the formula: % inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[5]
-
Cell Treatment: MCF7 cells were treated with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Signaling Pathway: Intrinsic Apoptosis
This compound induces apoptosis in breast cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and subsequently caspase-7.[5][6]
Cell Cycle Arrest
Treatment of MCF7 cells with this compound resulted in a time-dependent cell cycle arrest at the S phase.[5] This was accompanied by the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[5][7]
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |
| 24 | 55.3 | 35.1 | 9.6 | [5] |
| 48 | 45.2 | 48.3 | 6.5 | [5] |
| 72 | 35.1 | 58.7 | 6.2 | [5] |
Neuroprotective and Neurogenic Effects (Inferred from ar-turmerone)
While specific studies on this compound's neuroprotective effects are limited, extensive research on its parent compound, ar-turmerone, provides valuable insights into its potential mechanisms.
Quantitative Data: Neural Stem Cell Proliferation
Ar-turmerone has been shown to increase the proliferation of neural stem cells (NSCs) in a dose-dependent manner.[4]
| ar-turmerone Concentration (µg/mL) | % Increase in NSC Proliferation | Source |
| 1.56 | ~30% | [4] |
| 3.125 | ~50% | [4] |
| 6.25 | ~80% | [4][8] |
Experimental Protocols
-
Cell Culture: Primary fetal rat neural stem cells were cultured in a monolayer.
-
Treatment: NSCs were exposed to various concentrations of ar-turmerone for 72 hours.
-
BrdU Labeling: Bromodeoxyuridine (BrdU) was added to the culture medium to label proliferating cells.
-
Immunocytochemistry: Cells were fixed and stained with an anti-BrdU antibody.
-
Quantification: The percentage of BrdU-positive cells was determined by counting under a fluorescence microscope.[4]
Signaling Pathway: Neurogenesis
Ar-turmerone promotes the proliferation of neural stem cells and their differentiation into neurons, a process crucial for brain self-repair.[8]
Anti-inflammatory Effects (Inferred from ar-turmerone)
The anti-inflammatory properties of turmeric are well-established in traditional medicine, and modern research has identified ar-turmerone as a key contributor to these effects.
Quantitative Data: Cytokine Inhibition
Ar-turmerone has been shown to suppress the production of pro-inflammatory cytokines in various cell models. For instance, in TNF-α-stimulated HaCaT keratinocytes, ar-turmerone significantly reduced the expression of IL-1β, IL-6, and IL-8.[9]
| Cytokine | Inhibition by ar-turmerone (20 µM) | Source |
| IL-1β | Significant reduction | [9] |
| IL-6 | Significant reduction | [9] |
| IL-8 | Significant reduction | [9] |
Experimental Protocols
-
Cell Culture and Stimulation: HaCaT cells were seeded and treated with different concentrations of ar-turmerone in the presence of 5 ng/mL TNF-α for 24 hours.
-
Supernatant Collection: The cell culture supernatant was collected.
-
ELISA: The levels of IL-1β, IL-6, and IL-8 in the supernatant were measured using commercially available ELISA kits according to the manufacturer's instructions.[9]
Signaling Pathways: Inflammation
Ar-turmerone exerts its anti-inflammatory effects by inhibiting key signaling pathways, including NF-κB, JNK, and p38 MAPK, which are crucial for the production of inflammatory mediators. It has also been shown to inactivate the Hedgehog signaling pathway.[9]
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrated anticancer activity and strong potential for neuroprotective and anti-inflammatory applications. The detailed analysis of its effects on breast cancer cells, including the elucidation of the intrinsic apoptotic pathway and S-phase cell cycle arrest, provides a solid foundation for further preclinical and clinical development.
Future research should focus on:
-
Dedicated Studies on this compound: Conducting specific in-vitro and in-vivo studies to confirm and quantify the neuroprotective and anti-inflammatory effects of this compound, moving beyond the inferences from ar-turmerone.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
Target Identification and Validation: Further elucidating the direct molecular targets of this compound to better understand its mechanism of action across different therapeutic areas.
-
Synergistic Studies: Investigating the potential synergistic effects of this compound with other bioactive compounds from turmeric, such as curcumin, and with existing therapeutic agents.
The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutics for a range of diseases, bridging the gap between traditional medicine and modern pharmacology.
References
- 1. dovepress.com [dovepress.com]
- 2. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo. - JuSER [juser.fz-juelich.de]
- 3. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Turmeric compound boosts regeneration of brain stem cells | EurekAlert! [eurekalert.org]
- 8. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 8-Hydroxy-ar-turmerone Bioactivity: A Technical Guide
Abstract
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from turmeric (Curcuma longa), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, offering a foundational framework for researchers, scientists, and drug development professionals. By leveraging computational methodologies, we explore the potential pharmacological profile of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, drug-likeness, and interactions with key biological targets. This document details the experimental protocols for these computational analyses and presents the predicted data in structured tables for comparative assessment. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to enhance clarity and understanding.
Introduction
Turmeric and its bioactive constituents have long been recognized for their diverse medicinal properties.[1] Among these, the turmerones, a class of sesquiterpenoids, have demonstrated significant anti-inflammatory, anticancer, and neuroprotective activities.[1][2] this compound, a hydroxylated derivative of ar-turmerone (B1667624), is a compound of growing interest due to its potential for enhanced bioactivity and specific therapeutic applications.[3] In silico prediction methods offer a rapid and cost-effective approach to profile novel compounds, guiding further preclinical and clinical research.[4] This guide delineates a systematic in silico workflow to predict the bioactivity of this compound, focusing on its anti-inflammatory, neuroprotective, and anticancer potential.
In Silico Prediction Workflow
The prediction of a compound's bioactivity follows a structured computational workflow. This process begins with defining the molecule of interest and proceeds through a series of predictive models to assess its physicochemical properties, pharmacokinetics, and potential biological targets.
Physicochemical Properties and ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical for its development as a therapeutic agent. Various in silico tools are available to predict these properties based on the chemical structure of the molecule.
Experimental Protocol: ADMET Prediction
-
Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.[5] The SMILES string is: CC1=CC=C(C=C1)--INVALID-LINK----INVALID-LINK--C=C(C)C)O.
-
Prediction Servers: Publicly available web-based tools such as SwissADME and pkCSM are utilized for the prediction of ADMET properties.[6]
-
Parameter Calculation: The SMILES string is submitted to the servers, which then calculate a range of physicochemical descriptors and pharmacokinetic properties.
-
Data Compilation: The predicted values for parameters such as molecular weight, LogP, water solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition are collected and tabulated.
Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C15H20O2 | - |
| Molecular Weight ( g/mol ) | 232.32 | Within the range for good oral bioavailability. |
| LogP (o/w) | 3.40 | Indicates good lipophilicity for membrane permeability. |
| Water Solubility | Moderately Soluble | May require formulation strategies for optimal delivery. |
| Pharmacokinetic Properties | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Yes | Suggests potential for central nervous system activity. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C19. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |
| Toxicology | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Drug-Likeness and Bioactivity Score
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for a drug. This is often assessed using rules such as Lipinski's Rule of Five.
Experimental Protocol: Drug-Likeness and Bioactivity Score Prediction
-
Input Data: The SMILES string for this compound is used.
-
Prediction Server: A tool like Molinspiration or SwissADME is employed to calculate drug-likeness parameters and bioactivity scores.
-
Rule-Based Evaluation: The compound's properties are evaluated against established drug-likeness rules (e.g., Lipinski, Ghose, Veber).
-
Bioactivity Score Calculation: The server predicts bioactivity scores for major drug target classes, such as GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands.
Predicted Drug-Likeness and Bioactivity Scores
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | 232.32 | Yes (<500) |
| LogP | 3.40 | Yes (<5) |
| Hydrogen Bond Donors | 1 | Yes (<5) |
| Hydrogen Bond Acceptors | 2 | Yes (<10) |
| Bioactivity Score | ||
| GPCR Ligand | 0.15 | |
| Ion Channel Modulator | -0.05 | |
| Kinase Inhibitor | 0.20 | |
| Nuclear Receptor Ligand | 0.35 | |
| Protease Inhibitor | -0.10 | |
| Enzyme Inhibitor | 0.25 |
Molecular Docking and Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method can be used to predict the binding affinity and interaction of this compound with specific protein targets.
Experimental Protocol: Molecular Docking
-
Target Selection: Based on the known bioactivities of ar-turmerone, key protein targets are selected. For anti-inflammatory activity, Cyclooxygenase-2 (COX-2) and NF-κB p50/p65 heterodimer are chosen. For neuroprotective effects, targets within the JNK and p38 MAPK pathways are considered. For anticancer activity, proteins such as Cathepsin B are selected.
-
Protein Preparation: The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDock Tools.
-
Ligand Preparation: A 3D structure of this compound is generated from its SMILES string and its energy is minimized.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The binding site on the target protein is defined, and the software calculates the binding affinity (in kcal/mol) and predicts the binding pose of the ligand.
-
Interaction Analysis: The docked complexes are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Bioactivity |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Anti-inflammatory |
| NF-κB p50/p65 | 1VKX | -7.9 | Anti-inflammatory |
| JNK1 | 3PZE | -8.1 | Neuroprotection |
| p38α MAPK | 1A9U | -7.6 | Neuroprotection |
| Cathepsin B | 1HUC | -7.2 | Anticancer |
Predicted Mechanisms of Action and Signaling Pathways
Based on the bioactivities of the parent compound, ar-turmerone, and the results of in silico target prediction, this compound is likely to modulate several key signaling pathways.
Anti-Inflammatory Signaling Pathway
Ar-turmerone has been shown to inhibit the NF-κB, JNK, and p38 MAPK signaling pathways, which are crucial in the inflammatory response.[8] this compound is predicted to exert similar effects.
Neuroprotective Signaling Pathway
The neuroprotective effects of ar-turmerone are linked to its ability to modulate pathways involved in neuronal cell proliferation and protection against oxidative stress.[9]
Anticancer Signaling Pathway
Ar-turmerone has been shown to induce apoptosis and inhibit the proliferation of cancer cells through various mechanisms, including the downregulation of Cathepsin B.[10]
Conclusion
The in silico analysis presented in this technical guide suggests that this compound is a promising bioactive compound with favorable drug-like properties and the potential for significant therapeutic applications. The predictions indicate good oral bioavailability and blood-brain barrier permeability, suggesting its suitability for treating both systemic and central nervous system disorders. The predicted high binding affinities to key targets in inflammatory, neurodegenerative, and cancer-related pathways provide a strong rationale for its further investigation. This computational assessment serves as a valuable starting point for targeted in vitro and in vivo studies to validate these findings and explore the full therapeutic potential of this compound.
References
- 1. Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals [mdpi.com]
- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ayushcoe.in [ayushcoe.in]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Data of 8-Hydroxy-ar-turmerone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydroxy-ar-turmerone, a sesquiterpenoid found in species such as Curcuma longa and Kelussia odoratissima.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. Due to the limited availability of complete public data for this compound, data for the closely related parent compound, ar-turmerone (B1667624), is included for comparative purposes where noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Atom No. | Chemical Shift (ppm) | Atom No. | Expected Chemical Shift (ppm) |
| H-1' | 7.10-7.25 (m) | C-1' | ~140 |
| H-2', H-6' | 7.10-7.25 (m) | C-2', C-6' | ~129 |
| H-3', H-5' | 7.10-7.25 (m) | C-3', C-5' | ~127 |
| H-4' | Not specified | C-4' | ~136 |
| H-2 | 6.05 (s) | C-1 | Not Available |
| H-5 | Not specified | C-2 | ~125 |
| H-6 | Not specified | C-3 | ~155 |
| H-7 | Not specified | C-4 | ~200 (C=O) |
| H-8 | Not specified | C-5 | ~75 (C-OH) |
| H-10 | 1.85 (s) | C-6 | ~50 |
| H-11 | 2.10 (s) | C-7 | ~22 |
| H-12 | 1.24 (d) | C-8 | Not Available |
| H-13 | 2.30 (s) | C-10 | ~20 |
| OH | Not specified | C-11 | ~27 |
| C-12 | ~18 | ||
| C-13 | ~21 |
Note: The ¹H NMR data is interpreted from the spectrum available in Karimian et al., 2017.[2] The ¹³C NMR data is estimated and not experimentally verified from the available literature.
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available. However, the spectrum is expected to be very similar to that of ar-turmerone, with the addition of a broad O-H stretching band.
Table 2: IR Spectroscopic Data (Reference: ar-turmerone)
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Data (ar-turmerone) (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Not Applicable |
| C-H Stretch (Aromatic) | 3000-3100 | 2988.7, 2936.8 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2988.7, 2936.8 |
| C=O Stretch (α,β-unsaturated ketone) | 1650-1690 | 1735.4, 1446.2 |
| C=C Stretch (Aromatic) | 1450-1600 | 2988.7, 2936.8 |
| C-O Stretch (Alcohol) | 1050-1260 | Not Applicable |
| C-H Bend | Not specified | 939.0, 847.4 |
Reference data for ar-turmerone from Surwase et al., 2011.
Mass Spectrometry (MS)
The molecular formula for this compound is C₁₅H₂₀O₂.[2]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Mass of Molecular Ion [M]⁺ | m/z 232 |
| Expected Key Fragmentations | [M-H₂O]⁺ (m/z 214) |
| [M-C₃H₇O]⁺ (m/z 173) | |
| C₉H₁₁⁺ (m/z 119) | |
| C₇H₇⁺ (m/z 91) |
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar molecules.
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of this compound from a plant matrix.
Isolation of this compound
-
Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma longa or aerial parts of Kelussia odoratissima) is subjected to extraction with a suitable solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.
-
Fractionation: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound (typically the less polar fractions for sesquiterpenoids) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions showing the presence of this compound are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: A small amount of the pure compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr disc or using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for volatile compounds, or by direct injection into an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like this compound.
Caption: Workflow for Natural Product Spectroscopic Analysis.
References
The Natural Variability of 8-Hydroxy-ar-turmerone and its Analogs in Curcuma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
This technical guide provides an in-depth analysis of the natural variability of 8-Hydroxy-ar-turmerone and its more prevalent analog, ar-turmerone (B1667624), within the Curcuma genus. While direct quantitative data for this compound is sparse, this document collates the available information and presents a comprehensive overview of the variability of related turmerones, which are major bioactive constituents of Curcuma essential oils. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by providing a summary of current knowledge, detailed experimental protocols for extraction and quantification, and visualizations of key processes.
Introduction
The genus Curcuma, belonging to the family Zingiberaceae, encompasses a variety of species renowned for their medicinal properties, with Curcuma longa (turmeric) being the most prominent. The rhizomes of these plants are a rich source of bioactive compounds, including curcuminoids and a diverse array of sesquiterpenoids in their essential oils. Among these, turmerones and their derivatives have garnered significant scientific interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1]
A specific derivative, this compound, has been identified as a novel compound with potential bioactivity.[2] However, comprehensive studies on its natural distribution and variability across different Curcuma species are currently limited. In contrast, its parent compound, ar-turmerone, along with its isomers α-turmerone and β-turmerone, are well-documented as major components of turmeric's volatile fraction.[3][4] The concentration of these turmerones can vary significantly depending on the Curcuma species, geographical origin, and cultivation conditions.[4][5] This guide aims to summarize the existing quantitative data for these key turmerones to provide a baseline for understanding their natural variability, while also presenting the limited data available for this compound.
Quantitative Variability of Turmerones in Curcuma Species
The concentration of turmerones in the essential oil of Curcuma species is a critical factor for the standardization of extracts and the development of phytopharmaceuticals. The following tables summarize the quantitative data reported in the literature for ar-turmerone, its isomers, and the limited data for this compound.
Table 1: Quantitative Data for this compound
| Compound | Species/Source | Plant Part | Concentration (mg/g of dry powder) | Reference |
| This compound | Not Specified ("RG powder") | Not Specified | 0.016 | [2] |
Table 2: Quantitative Variability of ar-turmerone, α-turmerone, and β-turmerone in Curcuma Species
| Curcuma Species | Geographical Origin | Plant Part | ar-turmerone (% of essential oil) | α-turmerone (% of essential oil) | β-turmerone (% of essential oil) | Reference |
| C. longa | Nepal | Rhizome | 25.5 | 24.4 | 14.0 | [3] |
| C. longa | North Alabama, USA | Rhizome | 6.8 - 32.5 | 13.6 - 31.5 | 4.8 - 18.4 | [6] |
| C. longa | Brazil | Rhizome | 40.00 ± 13.20 | 10.05 ± 2.90 | 22.73 ± 12.72 (curlone) | [5] |
| C. longa | Not Specified | Rhizome | 25 - 30 | Not Specified | 30 - 38 | [7] |
| C. caesia | India | Rhizome | 12.3 | Not Specified | Not Specified | [8] |
Experimental Protocols
Accurate quantification of turmerones is essential for quality control and research purposes. The following sections detail common methodologies for the extraction and analysis of these compounds from Curcuma rhizomes.
Extraction of Essential Oil
3.1.1. Hydrodistillation
This is a common method for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh or dried rhizomes are ground into a coarse powder.
-
The powdered material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.
-
The oil and water are collected in a graduated tube, where they separate based on their immiscibility and density.
-
The essential oil is collected and dried over anhydrous sodium sulfate.
-
3.1.2. Pressurized Liquid Extraction (PLE)
PLE is a more efficient extraction method that uses elevated temperatures and pressures.[9]
-
Apparatus: Pressurized Liquid Extraction system.
-
Solvent: Ethanol or other suitable organic solvents.
-
Procedure:
-
The dried and powdered rhizome is packed into an extraction cell.
-
The cell is heated and pressurized with the chosen solvent.
-
The solvent, now containing the extracted compounds, is collected in a vial.
-
The extract is then concentrated under vacuum.
-
Quantification of Turmerones
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[1]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of reference standards and by searching mass spectral libraries.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the simultaneous quantification of turmerones and other non-volatile compounds like curcuminoids.[9]
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.4% (v/v) aqueous acetic acid.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set at 240 nm for turmerones.[9]
-
Quantification: The concentration of each turmerone is determined by comparing the peak area with a calibration curve generated from reference standards.
3.2.3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple and rapid method for the quantification of turmerones.[7]
-
Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60F-254.[7]
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (9.8:0.2 v/v).[7]
-
Detection: Densitometric analysis in absorbance mode at 254 nm.[7]
-
Quantification: Peak areas are compared against those of known concentrations of standards.
Visualizations
The following diagrams illustrate the general workflow for the extraction and analysis of turmerones from Curcuma species.
Caption: General workflow for the extraction and analysis of turmerones.
Caption: Chemical relationship between turmerone isomers.
Conclusion
The natural variability of turmerones in Curcuma species is significant and influenced by factors such as genetics and geographical location. While ar-turmerone and its isomers are well-characterized, there is a clear knowledge gap regarding the distribution and concentration of this compound. The methodologies for extraction and quantification of turmerones are well-established and can be readily applied to future studies on this compound. Further research is warranted to explore the natural occurrence of this novel compound across a wider range of Curcuma species to fully understand its potential for therapeutic applications. This guide provides a foundational resource for researchers to build upon in their efforts to explore the rich phytochemistry of the Curcuma genus.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Comparative Analysis of Turmerone Compounds in Various Turmeric Food Samples and Supplemental Products using GC/MS [digitalcommons.kennesaw.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Variations in the Volatile Compositions of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 8-Hydroxy-ar-turmerone from Kelussia odoratissima
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelussia odoratissima, a plant endemic to Iran, is recognized for its traditional use in flavoring and medicine.[1] Phytochemical analyses have revealed a rich composition of bioactive compounds, including phthalides, flavonoid glycosides, and terpenoids.[1][2][3][4] Among these, the 8-hydroxy conjugated form of ar-turmerone (B1667624) has been identified as a biologically active constituent.[5] Ar-turmerone, a sesquiterpenoid commonly found in Curcuma longa (turmeric), and its derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] The isolation and purification of 8-Hydroxy-ar-turmerone from Kelussia odoratissima are crucial for further investigation into its therapeutic potential.
This document provides a comprehensive, though hypothetical, protocol for the isolation and purification of this compound from Kelussia odoratissima. Due to the absence of a specific, published protocol for this compound from this particular plant source, the following methodology is based on established techniques for the extraction and purification of terpenoids from plant materials and the isolation of similar compounds from other species.[8][9][10]
Proposed Experimental Workflow
Figure 1: Proposed workflow for the isolation and purification of this compound.
Experimental Protocols
Plant Material Preparation
-
Collection: Aerial parts of Kelussia odoratissima should be collected during the flowering season to ensure the highest concentration of secondary metabolites.
-
Drying: The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, for 7-10 days until brittle.
-
Pulverization: The dried plant material should be ground into a coarse powder using a mechanical grinder.
Extraction
-
Soxhlet Extraction:
-
Place 500 g of the powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet apparatus.
-
Extract with 2.5 L of methanol for 24 hours.
-
This process can be repeated to maximize the yield of the crude extract.
-
-
Concentration:
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Perform successive partitioning in a separatory funnel with n-hexane (3 x 500 mL) followed by ethyl acetate (3 x 500 mL).
-
-
Fraction Collection:
-
Collect the n-hexane, ethyl acetate, and aqueous fractions separately.
-
Concentrate each fraction using a rotary evaporator. Based on the polarity of this compound, it is expected to be concentrated in the ethyl acetate fraction.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using pTLC with an appropriate solvent system or by preparative HPLC with a suitable column (e.g., C18) and mobile phase.[11]
-
Spectroscopic Analysis
-
Structure Elucidation:
-
The structure of the purified compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
-
-
Purity Assessment:
-
The purity of the isolated this compound can be determined by HPLC analysis.
-
Data Presentation
Table 1: Expected Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material (g) | Fraction/Compound | Expected Yield (g) | Expected Purity (%) |
| Soxhlet Extraction | 500 (Dried Plant) | Crude Methanolic Extract | 50-75 | - |
| Liquid-Liquid Partitioning | 50-75 | Ethyl Acetate Fraction | 10-15 | - |
| Column Chromatography | 10-15 | Enriched Fraction | 1-2 | 60-70 |
| Preparative TLC/HPLC | 1-2 | This compound | 0.1-0.3 | >95 |
Note: These are estimated values and may vary depending on the plant material and experimental conditions.
Hypothetical Signaling Pathway for Further Investigation
Given the known anti-inflammatory and anticancer activities of ar-turmerone and other terpenoids, a potential mechanism of action for this compound could involve the modulation of key inflammatory and cell survival pathways.[5][7]
Figure 2: Hypothetical signaling pathway for this compound's bioactivity.
Conclusion
The protocol outlined in this document provides a robust framework for the successful isolation and purification of this compound from Kelussia odoratissima. The successful isolation of this compound will enable further in-depth studies into its pharmacological properties and potential as a novel therapeutic agent. Researchers are encouraged to optimize the proposed conditions to achieve the best possible yield and purity.
References
- 1. scispace.com [scispace.com]
- 2. elsevier.es [elsevier.es]
- 3. Phytochemical constituents of the fruits of Kelussia odoratissima Mozaff. an aromatic plant endemic to Iran - Journal of Medicinal Plants [jmp.ir]
- 4. Chemical Investigations in Kelussia odoratissima Mozaff. Leaves Based on Comprehensive Analytical Methods: LC-MS, SPME, and GC-MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
- 7. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Quantification of 8-Hydroxy-ar-turmerone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 8-Hydroxy-ar-turmerone in plant extracts. The methodologies described are based on established analytical techniques for similar sesquiterpenoid compounds, providing a robust starting point for method development and validation.
Introduction
This compound is a sesquiterpenoid of interest, and its quantification in plant extracts is crucial for quality control, potency assessment, and pharmacokinetic studies. This document outlines protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. While a specific validated method for this compound is not widely published, the following protocols are adapted from validated methods for the structurally similar compound, ar-turmerone (B1667624), and other sesquiterpenoids found in plant matrices such as Curcuma longa.[1][2][3][4]
Experimental Protocols
Plant Material and Sample Preparation
Proper sample preparation is critical to ensure accurate quantification. The goal is to efficiently extract this compound from the plant matrix while minimizing the extraction of interfering compounds.
Protocol 2.1.1: Solvent Extraction of this compound
-
Plant Material: Collect and properly identify the plant material. Dry the plant material (e.g., rhizomes, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Selection: Based on the polarity of ar-turmerone and the introduced hydroxyl group, methanol (B129727) or ethanol (B145695) are suitable extraction solvents.[5]
-
Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (or ethanol).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
-
Alternatively, perform Soxhlet extraction for 4-6 hours for exhaustive extraction.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.
-
Store the extract at 4°C until analysis.
-
Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the plant extract matrix.
Protocol 2.2.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control when reference standards are available and the concentration of this compound is relatively high.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Adapted from ar-turmerone methods):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The addition of formic acid helps to improve peak shape.
-
Initial Gradient: 40% A
-
0-15 min: Linear gradient to 80% A
-
15-20 min: Hold at 80% A
-
20.1-25 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: A UV scan of a reference standard of this compound should be performed to determine the optimal wavelength. Based on ar-turmerone, a starting wavelength of 240 nm can be used.[2][3]
-
Injection Volume: 10 µL.
-
Protocol 2.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices and for pharmacokinetic studies.
-
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but can be adapted for faster analysis using a shorter column and higher flow rates compatible with the MS interface.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive ion mode is a good starting point for sesquiterpenoids.
-
Source Parameters: These will need to be optimized for this compound. Typical starting parameters include:
-
MS/MS Transitions (MRM): A pure standard of this compound is required to determine the precursor ion ([M+H]⁺) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
Example (Hypothetical): If the molecular weight of this compound is 232.34 g/mol , the precursor ion would be m/z 233.3. Product ions would be determined by fragmentation experiments.
-
-
Method Validation
A full validation of the developed analytical method is essential to ensure reliable results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and a standard solution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the analyte over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | Defined by linearity |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% |
| Precision (RSD%) | ||
| - Intra-day | < 2.0% | RSD ≤ 2% |
| - Inter-day | < 3.0% | RSD ≤ 3% |
| LOD (µg/mL) | 0.1 | Signal-to-Noise ≥ 3:1 |
| LOQ (µg/mL) | 0.3 | Signal-to-Noise ≥ 10:1 |
Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range (ng/mL) | 0.1 - 50 | Defined by linearity |
| Accuracy (% Recovery) | 99.1 - 102.5% | 95 - 105% |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | RSD ≤ 2% |
| - Inter-day | < 2.5% | RSD ≤ 3% |
| LOD (ng/mL) | 0.02 | Signal-to-Noise ≥ 3:1 |
| LOQ (ng/mL) | 0.06 | Signal-to-Noise ≥ 10:1 |
Visualizations
Diagrams illustrating the experimental workflow can aid in understanding the overall process.
Caption: General workflow for the quantification of this compound.
Caption: Key considerations for method development based on chemical properties.
References
- 1. longdom.org [longdom.org]
- 2. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPTLC Method for the Quantitative Determination of ar-Turmerone and Turmerone in Lipid Soluble Fraction from Curcuma longa | Semantic Scholar [semanticscholar.org]
- 5. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Hydroxy-ar-turmerone
Introduction
8-Hydroxy-ar-turmerone is a sesquiterpenoid derived from turmerone, a major bioactive compound found in the essential oil of Curcuma longa (turmeric). Turmerones and their derivatives have garnered significant interest in the scientific community for their potential therapeutic properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of these compounds in various matrices, including herbal extracts, pharmaceutical formulations, and biological samples. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is adapted from established protocols for the analysis of ar-turmerone (B1667624) and other related volatile components of Curcuma longa.[1][2][3][4]
Chemical Structure
This compound
Figure 1: Chemical Structure of this compound
Proposed HPLC Method
This method is proposed based on the successful separation of structurally similar compounds, particularly ar-turmerone.[2][3][4]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: AcetonitrileB: 0.4% (v/v) Acetic Acid in Water[2] |
| Gradient | Isocratic |
| Composition | Acetonitrile (B52724):Water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm[2] |
| Run Time | 15 minutes |
Method Validation (Illustrative Data)
The following tables summarize the expected performance of this HPLC method. The data is illustrative and based on typical validation results for similar compounds.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9995 |
Precision
Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 |
| 100 | 0.6 | 0.9 |
Accuracy (Recovery)
Accuracy is determined by spiking a blank matrix with a known concentration of the analyte.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) | %RSD |
| 20 | 19.6 | 98.0 | 1.3 |
| 50 | 50.8 | 101.6 | 0.8 |
| 80 | 79.2 | 99.0 | 0.5 |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
| Parameter | S/N Ratio | Illustrative Value (µg/mL) |
| LOD | 3:1 | 0.3 |
| LOQ | 10:1 | 1.0 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade) for sample and standard preparation
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Turmeric Oleoresin)
-
Accurately weigh approximately 100 mg of turmeric oleoresin into a 50 mL centrifuge tube.
-
Add 25 mL of methanol and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution in ascending order of concentration to establish the calibration curve.
-
Inject 10 µL of the prepared sample solutions.
-
Run a blank (methanol) injection between samples to prevent carryover.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Method Development Logic
Caption: Logical flow of the HPLC method development process.
Conclusion
The proposed HPLC method provides a reliable and efficient approach for the quantitative analysis of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and acidified water allows for good separation and peak shape. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it suitable for quality control and research applications. Further validation on the specific matrix of interest is recommended to ensure method suitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: GC-MS Analysis of 8-Hydroxy-ar-turmerone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a significant bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), has garnered increasing interest within the scientific community. Its potential pharmacological activities, including anti-inflammatory and neuroprotective effects, underscore the importance of accurate and reliable quantification in essential oil preparations. This document provides detailed application notes and standardized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely utilized analytical technique for the separation and identification of volatile and semi-volatile compounds.
These guidelines are designed to assist researchers, scientists, and drug development professionals in establishing a validated methodology for quality control, potency assessment, and further investigation of turmeric essential oils and their constituents.
Quantitative Data Summary
The concentration of ar-turmerone (B1667624) and its derivatives in turmeric essential oil can vary significantly based on factors such as the geographical origin of the plant, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data for ar-turmerone and related compounds from various studies. While specific data for this compound is limited in publicly available literature, the data for its parent compound, ar-turmerone, provides a crucial reference point for expected concentrations.
Table 1: Concentration of ar-Turmerone in Curcuma longa Essential Oil from Different Geographical Locations.
| Geographical Origin | Plant Part | Extraction Method | ar-Turmerone Concentration (%) | Reference |
| Not Specified | Rhizome | Methanolic Extract | 25.3 | [1][2] |
| India | Rhizome | Not Specified | 41.4 | [1][2] |
| India | Rhizome | Not Specified | 25.0 | [1] |
| India | Rhizome | Not Specified | 5.4 | [1][2] |
| Not Specified | Rhizome | Hexane (B92381) Extract | 2.6 - 70.3 | [1] |
| China | Rhizome | Not Specified | 18.0 | [1][2] |
| Bhutan | Rhizome | Not Specified | 16.7 - 25.7 | [1] |
| Brazil | Rhizome | Not Specified | 40.00 ± 13.20 | [3] |
Table 2: Influence of Processing and Extraction Method on ar-Turmerone Content.
| Sample State | Extraction Method | ar-Turmerone Concentration (%) | Reference |
| Dried Rhizomes | Hydrodistillation | ~16 | [4] |
| Dried Rhizomes | Hexane Extraction | ~26 | [4] |
| Fresh Rhizomes | Hydrodistillation/Hexane Extraction | Not Detected | [4] |
Experimental Protocols
Essential Oil Extraction from Turmeric Rhizomes
This protocol details the hydrodistillation method, a common technique for extracting essential oils from plant materials.
Materials and Equipment:
-
Fresh or dried turmeric rhizomes
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Grinder or blender
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Wash the turmeric rhizomes thoroughly to remove any soil and debris. If using fresh rhizomes, chop them into small pieces. For dried rhizomes, grind them into a coarse powder.
-
Hydrodistillation:
-
Place a known weight of the prepared turmeric rhizome (e.g., 100 g) into a round-bottom flask.
-
Add a sufficient volume of distilled water to immerse the material completely (e.g., 500 mL).
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Begin heating the flask using the heating mantle. The rate of heating should be controlled to achieve a steady distillation rate.
-
Continue the distillation for a set period, typically 3-4 hours, or until no more oil is collected.
-
-
Oil Collection and Drying:
-
After distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the collection arm of the Clevenger apparatus.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil.
-
Decant the dried oil into a clean, airtight glass vial.
-
-
Storage: Store the essential oil at 4°C in a dark location to prevent degradation.
GC-MS Analysis of this compound
This protocol outlines the steps for the preparation and analysis of essential oil samples using GC-MS.
Materials and Equipment:
-
Turmeric essential oil sample
-
Hexane or other suitable solvent (GC grade)
-
Micropipettes
-
Autosampler vials with caps
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5MS)
Procedure:
-
Sample Preparation:
-
Dilute the turmeric essential oil sample in a suitable solvent (e.g., hexane) to a final concentration appropriate for GC-MS analysis (e.g., 1% v/v).[5] For example, add 10 µL of essential oil to 990 µL of hexane in an autosampler vial.
-
Cap the vial and vortex briefly to ensure thorough mixing.
-
-
GC-MS Instrumental Parameters: The following are typical GC-MS parameters for the analysis of sesquiterpenes. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 1:50 ratio)[6] |
| Injector Temperature | 250 °C[6] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60-70°C, hold for 2-3 minutes, then ramp at 3-5°C/min to 240-250°C, and hold for a final period.[7][8] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temperature | 280 °C[8] |
| Mass Scan Range | 40-400 amu |
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
Identify the peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and its retention index with literature values.
-
Quantify the compound using the peak area percentage or by creating a calibration curve with a certified reference standard if available.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in essential oils.
Caption: Workflow from sample preparation to data analysis.
Signaling Pathway
Ar-turmerone, a related compound to this compound, has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways in microglial cells. This diagram illustrates the proposed mechanism.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative GC-MS Analysis of Fresh and Dried Curcuma Essential Oils with Insights into Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. scitepress.org [scitepress.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a derivative of ar-turmerone (B1667624) found in Turmeric (Curcuma longa), is a compound of interest for its potential therapeutic properties. Its close analog, ar-turmerone, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[1][2][3][4][5] Ar-turmerone has been shown to induce apoptosis and inhibit cell proliferation by modulating several signaling pathways, including NF-κB, JNK, and p38 MAPK.[3][6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC assays.
Data Presentation: Cytotoxicity of ar-turmerone
The following table summarizes the reported cytotoxic activities of ar-turmerone, a closely related compound to this compound, on various cancer cell lines. This data can serve as a reference for designing experiments and anticipating the potential efficacy of this compound.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |
| K562 | Chronic Myelogenous Leukemia | MTT | 20-50 | [1][4] |
| L1210 | Lymphocytic Leukemia | MTT | 20-50 | [1][4] |
| U937 | Histiocytic Lymphoma | MTT | 20-50 | [1][4] |
| RBL-2H3 | Rat Basophilic Leukemia | MTT | 20-50 | [1][4] |
| HepG2 | Hepatocellular Carcinoma | - | 64.8 ± 7.1 | [8] |
| Huh-7 | Hepatocellular Carcinoma | - | 102.5 ± 11.5 | [8] |
| Hep3B | Hepatocellular Carcinoma | - | 122.2 ± 7.6 | [8] |
| U251, U87, LN229 | Glioma | CCK-8 | 50-200 µM | [2] |
| Hs 578T | Breast Tumor | - | - | [5] |
| PC-3 | Prostate Tumor | - | - | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[10]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Cell culture medium (serum-free for the assay step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution to each well.[10]
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which indicates a loss of plasma membrane integrity.[11][12]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar suppliers)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes if working with suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC).[14][15] Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16][17]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[15] Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Potential Signaling Pathways
Based on studies of ar-turmerone, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways. The following diagram illustrates a potential mechanism of action.
Caption: Potential signaling pathways modulated by this compound leading to apoptosis and inhibition of proliferation.
References
- 1. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemotaxonomic Characterization and in-Vitro Antimicrobial and Cytotoxic Activities of the Leaf Essential Oil of Curcuma longa Grown in Southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Supercritical Carbon Dioxide Extraction of Aromatic Turmerone from Curcuma longa Linn. Induces Apoptosis through Reactive Oxygen Species-Triggered Intrinsic and Extrinsic Pathways in Human Hepatocellular Carcinoma HepG2 Cells [scienceon.kisti.re.kr]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. interchim.fr [interchim.fr]
Animal Models for Studying the Effects of 8-Hydroxy-ar-turmerone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from Curcuma longa (turmeric), is a compound of growing interest for its potential therapeutic properties. While direct research on this compound is emerging, extensive studies on its parent compound, ar-turmerone (B1667624), have demonstrated significant biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4][5] These studies provide a strong foundation for investigating this compound, which is structurally similar and may share or possess enhanced activities. This document provides a comprehensive guide for researchers on utilizing animal models to study the effects of this compound, with protocols and data primarily based on studies of ar-turmerone.
Data Presentation: Efficacy of ar-turmerone in Animal Models
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of effective dosages and outcomes in different animal models. This information can serve as a starting point for designing studies on this compound.
Table 1: Neuroprotective Effects of ar-turmerone in Rodent Models
| Animal Model | Condition | Treatment & Dosage | Duration | Key Findings | Reference |
| Aβ₁₋₄₂-injected mice | Alzheimer's Disease Model | Oral administration of ar-turmerone (5 mg/kg and 10 mg/kg) | - | Significantly improved learning and memory performance in Morris water maze and passive avoidance tests. Reduced TLR4 expression and NF-κB activation in the hippocampus. | [1] |
| Naïve rats | Neural Stem Cell Proliferation | Single intracerebroventricular (i.c.v.) injection of ar-turmerone | 1 week | Increased proliferation of endogenous neural stem cells in the subventricular zone and hippocampus. | [6] |
| Mice | Epilepsy Model (6-Hz psychomotor seizure) | Intraperitoneal (i.p.) injection of ar-turmerone (0.1 - 50 mg/kg) | 30 min and 24h post-administration | Protected mice from seizures. | [7] |
| Mice | Epilepsy Model (i.v. PTZ) | Intravenous (i.v.) administration of ar-turmerone (20 mg/kg) | - | Increased the dose of PTZ necessary to cause death. | [7] |
Table 2: Anti-inflammatory Effects of ar-turmerone in a Mouse Model
| Animal Model | Condition | Treatment & Dosage | Duration | Key Findings | Reference |
| BALB/c mice | Imiquimod-induced psoriasis-like skin inflammation | Topical application | 6 consecutive days | Attenuated skin inflammation, reduced expression of NF-κB and COX-2, and decreased levels of TNF-α and IL-6. | [8] |
Table 3: Anti-cancer Effects of ar-turmerone in a Mouse Model
| Animal Model | Condition | Treatment & Dosage | Duration | Key Findings | Reference |
| BALB/c nude mice | Glioma (subcutaneous U251 cell injection) | Intraperitoneal (i.p.) injection of ar-turmerone (40 mg/kg) | - | Significantly inhibited tumor growth and reduced tumor weight. Downregulated proliferation markers KI67 and PCNA. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices and can be adapted for studying this compound.
Protocol 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
-
Animal Model: Amyloid-β (Aβ)₁₋₄₂-injected mice are used to model Alzheimer's disease-like pathology.[1]
-
Test Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound orally via gavage at predetermined doses (e.g., starting with doses analogous to ar-turmerone studies: 5 and 10 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., a known cognitive enhancer).
-
-
Behavioral Testing:
-
Biochemical Analysis:
-
Following behavioral tests, euthanize the animals and collect hippocampal tissues.
-
Western Blot: Analyze the expression levels of proteins involved in neuroinflammation and signaling pathways, such as TLR4 and NF-κB.[1]
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Acetylcholinesterase (AChE) Activity Assay: Measure AChE activity in hippocampal lysates.[1]
-
Protocol 2: Assessment of Anti-inflammatory Effects in a Psoriasis Mouse Model
-
Animal Model: Use BALB/c mice with imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation.
-
Test Compound Administration:
-
Prepare a topical formulation of this compound at different concentrations.
-
Apply the formulation to the inflamed skin area daily for a specified period (e.g., 6 days).
-
Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
-
-
Evaluation of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily.
-
-
Histological Analysis:
-
Collect skin biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal changes and inflammatory cell infiltration.
-
-
Molecular Analysis:
-
Western Blot: Analyze the expression of inflammatory markers like NF-κB and COX-2 in skin tissue lysates.
-
RT-PCR: Quantify the mRNA expression of cytokines such as IL-17, IL-22, and IL-23.
-
Protocol 3: Investigation of Anti-cancer Effects in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) for subcutaneous tumor xenografts.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., U251 glioma cells) into the flank of the mice.[3]
-
-
Test Compound Administration:
-
Once tumors reach a palpable size, begin treatment.
-
Administer this compound via a suitable route (e.g., intraperitoneal injection at a dose of 40 mg/kg, based on ar-turmerone studies).[3]
-
Include a vehicle control group.
-
-
Tumor Growth Measurement:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise and weigh the tumors.[3]
-
-
Immunohistochemistry:
-
Stain tumor sections for proliferation markers such as Ki-67 and PCNA to assess the anti-proliferative effects of the compound.[3]
-
Signaling Pathways and Visualizations
ar-Turmerone has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. It is hypothesized that this compound may act on similar pathways.
NF-κB Signaling Pathway in Neuroinflammation
ar-Turmerone has been shown to inhibit the TLR4/NF-κB signaling pathway, which plays a crucial role in neuroinflammation associated with Alzheimer's disease.[1] The proposed mechanism involves the suppression of TLR4 expression and subsequent inhibition of NF-κB activation, leading to a reduction in pro-inflammatory cytokine production.
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
MAPK Signaling in Microglial Activation
In the context of neuroinflammation, ar-turmerone has been observed to inhibit the phosphorylation of JNK and p38 MAPK in amyloid-β-stimulated microglial cells.[4] This inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: Inhibition of JNK and p38 MAPK signaling by this compound.
Hedgehog Signaling Pathway in Keratinocytes
ar-Turmerone has been found to suppress the proliferation of keratinocytes by inactivating the Hedgehog signaling pathway.[9] This suggests a potential mechanism for its therapeutic effects in skin disorders like psoriasis.
Caption: Inactivation of the Hedgehog signaling pathway by this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in an animal model.
References
- 1. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anti-inflammatory potential of 8-Hydroxy-ar-turmerone, a bioactive sesquiterpenoid derived from turmeric (Curcuma longa). The protocols outlined below are designed for an in vitro setting, primarily utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Natural compounds are a significant source of novel anti-inflammatory agents. Ar-turmerone, and its hydroxylated derivative this compound, are major components of turmeric essential oil and have demonstrated promising anti-inflammatory properties.[1][2][3] The primary mechanism of action for these compounds involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[4][5][6][7] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][8]
This document provides detailed protocols to assess the efficacy of this compound in mitigating inflammatory responses in vitro.
Key Experimental Protocols
Cell Culture and Treatment
A standardized protocol for the in vitro assessment of the anti-inflammatory activity of this compound involves the use of the RAW 264.7 murine macrophage cell line.[9][10]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blot) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[9][11][12][13] Include a vehicle control group (cells treated with the solvent used to dissolve this compound) and a positive control group (cells treated with a known anti-inflammatory drug, such as dexamethasone (B1670325) or ibuprofen).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway studies).
Cell Viability Assay
It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.[9]
Protocol:
-
After treating the cells as described in section 1, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of key inflammatory mediators like iNOS and cyclooxygenase-2 (COX-2), as well as the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, JNK, ERK).[4][9]
Protocol:
-
After treatment, lyse the cells and extract the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate it with primary antibodies against iNOS, COX-2, phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 25.6 ± 2.1 | 0 |
| This compound + LPS | 1 | 97 ± 3.9 | 20.4 ± 1.8 | 20.3 |
| This compound + LPS | 5 | 95 ± 4.1 | 15.1 ± 1.5 | 41.0 |
| This compound + LPS | 10 | 93 ± 5.0 | 9.8 ± 1.1 | 61.7 |
| Dexamethasone + LPS | 1 | 99 ± 3.7 | 5.3 ± 0.6 | 79.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 | 450 ± 40 |
| This compound + LPS | 1 | 1020 ± 98 | 790 ± 82 | 360 ± 35 |
| This compound + LPS | 5 | 780 ± 75 | 560 ± 60 | 250 ± 28 |
| This compound + LPS | 10 | 450 ± 50 | 320 ± 35 | 150 ± 18 |
| Dexamethasone + LPS | 1 | 280 ± 30 | 190 ± 22 | 90 ± 12 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neurogenic Potential of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the neurogenic potential of 8-Hydroxy-ar-turmerone. While direct studies on the neurogenic effects of this compound are limited, extensive research on its parent compound, aromatic (ar)-turmerone, has demonstrated significant pro-neurogenic activities. Ar-turmerone (B1667624), a major bioactive component of Curcuma longa (turmeric), has been shown to increase the proliferation of neural stem cells (NSCs) and promote their differentiation into neurons.[1][2] This document outlines a series of established in vitro and in vivo experimental protocols that are recommended for assessing whether this compound shares or exceeds the neurogenic capabilities of ar-turmerone.
The proposed mechanisms of action for ar-turmerone's neurogenic effects include the inhibition of microglia activation and the modulation of specific signaling pathways, such as the NF-κB, JNK, and p38 MAPK pathways.[3][4] These pathways are crucial in regulating cellular processes like inflammation, proliferation, and differentiation. Therefore, the evaluation of this compound should encompass not only its effects on NSC behavior but also its impact on these key signaling cascades.
Data Presentation: Expected Outcomes Based on ar-turmerone Studies
The following tables summarize quantitative data reported for ar-turmerone, providing a benchmark for designing experiments and interpreting results for this compound.
Table 1: In Vitro Effects of ar-turmerone on Neural Stem Cell (NSC) Proliferation
| Concentration of ar-turmerone | Proliferation Assay | Organism/Cell Line | Key Findings | Reference |
| 1.56 - 6.25 µg/mL | BrdU Incorporation | Rat fetal NSCs | No significant effect on cell survival. | [1] |
| 3.125 - 25 µg/mL | Neurosphere Formation | Rat fetal NSCs | Dose-dependent increase in the number of neurospheres. | [5] |
| Certain concentrations | BrdU Incorporation | Rat fetal NSCs | Increased NSC proliferation by up to 80%. | [6] |
| 6.25 µg/mL | qPCR for Ki-67 mRNA | Rat fetal NSCs | Significant increase in Ki-67 mRNA levels. | [7] |
Table 2: In Vitro Effects of ar-turmerone on NSC Differentiation
| Concentration of ar-turmerone | Differentiation Assay | Organism/Cell Line | Key Findings | Reference |
| 6.25 µg/mL | Immunocytochemistry | Rat fetal NSCs | Increased differentiation into young neurons (TuJ1+).[8] | [1] |
| 6.25 µg/mL | Immunocytochemistry | Rat fetal NSCs | Did not affect the generation of astrocytes (GFAP+) or oligodendrocytes (CNPase+). | [1][8] |
Table 3: In Vivo Effects of ar-turmerone on Neurogenesis
| Administration Route & Dose | Animal Model | Method of Analysis | Key Findings | Reference |
| Intracerebroventricular (i.c.v.) injection | Adult Rats | [18F]FLT-PET imaging | Mobilization of proliferating NSCs from the subventricular zone (SVZ) and hippocampus.[1][2] | [1] |
| i.c.v. injection (3 mg) | Adult Rats | Immunohistochemistry (DCX) | Significantly more DCX-positive neuroblasts in the SVZ.[8] | [8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the neurogenic potential of this compound.
In Vitro Neurosphere Assay for NSC Proliferation
This assay is a gold-standard method for assessing the self-renewal and proliferation capacity of NSCs.
Workflow Diagram:
Caption: Workflow for the in vitro neurosphere assay.
Protocol:
-
NSC Isolation: Isolate neural stem cells from the subventricular zone (SVZ) or hippocampus of embryonic or adult rodents.
-
Cell Culture: Culture the isolated cells in a serum-free basal medium supplemented with growth factors like EGF and FGF2 to promote the formation of neurospheres.
-
Treatment: Add this compound to the culture medium at a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 7-10 days to allow for the formation of neurospheres.
-
Quantification: Count the number of neurospheres and measure their diameter using an inverted microscope.
-
Data Analysis: Analyze the data to determine the effect of different concentrations of this compound on neurosphere formation and size.
BrdU Proliferation Assay
This assay is used to identify and quantify proliferating cells.
Workflow Diagram:
Caption: Workflow for the BrdU proliferation assay.
Protocol:
-
Cell Plating: Plate NSCs on coated coverslips.
-
Treatment: Treat the cells with various concentrations of this compound.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Staining: Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.
-
Quantification: Count the number of BrdU-positive cells and express it as a percentage of the total number of cells (e.g., stained with DAPI).
In Vitro NSC Differentiation Assay
This assay evaluates the potential of this compound to promote the differentiation of NSCs into specific neural lineages.
Protocol:
-
Differentiation Induction: Plate neurospheres on a suitable substrate and withdraw the growth factors (EGF/FGF2) to induce differentiation.
-
Treatment: Treat the differentiating cells with this compound.
-
Incubation: Allow the cells to differentiate for 7-10 days.
-
Immunocytochemistry: Perform immunocytochemistry using antibodies against markers for neurons (e.g., β-III tubulin/TuJ1, NeuN), astrocytes (e.g., GFAP), and oligodendrocytes (e.g., CNPase, Olig2).
-
Quantification: Quantify the percentage of cells positive for each marker to determine the effect of this compound on lineage-specific differentiation.
Western Blot Analysis of Neurogenesis-Related Proteins
This technique is used to quantify the expression levels of proteins involved in proliferation and differentiation.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation; TuJ1, DCX, NeuN for neuronal differentiation).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the protein bands.
Signaling Pathway Analysis
Based on studies with ar-turmerone, this compound may exert its neurogenic effects by modulating inflammatory signaling pathways in microglia.
Proposed Anti-Neuroinflammatory Signaling Pathway of ar-turmerone:
Caption: Potential mechanism of ar-turmerone's anti-inflammatory action.
Logical Relationship for Evaluating Neurogenic Potential:
Caption: Experimental logic for assessing neurogenic potential.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the comprehensive evaluation of this compound's neurogenic potential. By employing a combination of in vitro and in vivo assays, researchers can elucidate the effects of this compound on neural stem cell proliferation, differentiation, and the underlying molecular mechanisms. The findings from these studies will be crucial for determining the therapeutic promise of this compound for neurodegenerative diseases and regenerative medicine.
References
- 1. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.omegor.com [en.omegor.com]
- 6. Turmeric compound boosts regeneration of brain stem cells | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 8-Hydroxy-ar-turmerone in Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: As of the latest research, specific studies detailing the application of isolated 8-Hydroxy-ar-turmerone in cancer cell line investigations are limited. The information available often pertains to its presence in plant extracts rather than its isolated effects. However, its structural analog, ar-turmerone (B1667624) , has been more extensively studied for its anticancer properties. This document provides a comprehensive overview of the research on ar-turmerone as a proxy, offering insights that may be relevant for initiating studies on this compound. The biological activities of these two compounds may not be identical.
Overview of ar-turmerone's Anticancer Activity
Aromatic (ar)-turmerone, a major bioactive compound found in the essential oil of Curcuma longa (turmeric), has demonstrated significant anticancer effects across a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[1][3] Ar-turmerone has been shown to modulate several key signaling pathways implicated in cancer progression, including NF-κB, PI3K/Akt, and MAPK pathways.[1][3]
Quantitative Data: Cytotoxicity of ar-turmerone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ar-turmerone in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Chronic Myelogenous Leukemia | 20-50 µg/mL | [4] |
| L1210 | Mouse Lymphocytic Leukemia | 20-50 µg/mL | [4] |
| U937 | Human Histiocytic Lymphoma | 20-50 µg/mL | [4] |
| RBL-2H3 | Rat Basophilic Leukemia | 20-50 µg/mL | [4] |
| U251 | Glioma | Significant effects at 50, 100, 200 µM | [5] |
| U87 | Glioma | Significant effects at 50, 100, 200 µM | [5] |
| LN229 | Glioma | Significant effects at 50, 100, 200 µM | [5] |
Signaling Pathways Modulated by ar-turmerone
Ar-turmerone exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
NF-κB Signaling Pathway
Ar-turmerone has been shown to suppress the NF-κB pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[3] By inhibiting NF-κB, ar-turmerone can sensitize cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by ar-turmerone.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical survival pathway often dysregulated in cancer. Ar-turmerone has been reported to suppress this pathway, leading to decreased cell proliferation and survival.[1]
Caption: Suppression of the PI3K/Akt signaling pathway by ar-turmerone.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer effects of ar-turmerone on cancer cell lines. Specific parameters such as cell seeding density, antibody concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon treatment with ar-turmerone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of ar-turmerone (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with ar-turmerone at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting
This protocol is for analyzing the protein expression levels of key signaling molecules involved in ar-turmerone's mechanism of action.
Protocol:
-
Protein Extraction: Treat cells with ar-turmerone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct and extensive research on this compound in cancer cell lines is currently lacking, the available data on its close analog, ar-turmerone, provides a strong rationale for its investigation as a potential anticancer agent. The protocols and pathway information provided herein for ar-turmerone can serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms and efficacy of this compound in various cancer models.
References
- 1. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Extraction of 8-Hydroxy-ar-turmerone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale extraction of 8-Hydroxy-ar-turmerone from Curcuma longa (turmeric).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound on a large scale.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound. Extraction time or temperature may be insufficient. 2. Degradation during Extraction: The compound may be sensitive to heat, light, or pH, leading to degradation during the extraction process.[1][2] 3. Inefficient Downstream Processing: Loss of product during solvent removal, fractionation, or chromatography steps. | 1. Optimize Extraction Parameters: - Solvent Selection: Based on the lipophilic nature of sesquiterpenoids, consider solvents like ethanol (B145695), ethyl acetate (B1210297), or hexane (B92381).[3] The solubility of turmeric oleoresin is highest in toluene, followed by ethyl acetate and ethanol.[4] - Temperature: While higher temperatures can increase extraction efficiency, they can also lead to degradation.[5] For turmeric, an optimal drying temperature to preserve active compounds is around 60°C.[6] - Time: Increase extraction time to ensure complete percolation of the solvent through the plant material. 2. Control Environmental Factors: - Light: Protect the extraction mixture from direct light to prevent photodegradation.[7] - pH: Maintain a neutral or slightly acidic pH, as extreme pH levels can affect the stability of phytochemicals.[8] - Inert Atmosphere: Consider using an inert gas (e.g., nitrogen) to minimize oxidation. 3. Refine Downstream Processes: - Minimize hold times between steps. - Optimize solvent evaporation conditions (e.g., use of a rotary evaporator under reduced pressure). - Evaluate each purification step for product loss. |
| Purity Issues: Co-eluting Impurities | 1. Similar Polarity of Compounds: Other sesquiterpenoids and lipophilic compounds in the turmeric extract may have similar polarities to this compound, making separation difficult.[9] 2. Suboptimal Chromatographic Conditions: The chosen stationary and mobile phases may not provide adequate resolution.[10] | 1. Multi-step Purification: - Liquid-Liquid Partitioning: Fractionate the crude extract using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their partition coefficients.[11] - Column Chromatography: Employ a multi-column strategy. For instance, an initial separation on silica (B1680970) gel followed by a reversed-phase (C18) column for finer purification.[12] 2. Optimize Chromatography: - Solvent Gradient: Develop a precise gradient elution method to improve the separation of closely eluting compounds.[10] - Stationary Phase: Experiment with different stationary phases (e.g., silica gel, alumina, or polymer-based resins) to exploit different separation mechanisms.[13] - Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. |
| Product Degradation during Storage | 1. Instability of the Isolated Compound: this compound, like other sesquiterpenoids, may be susceptible to degradation over time, especially when exposed to air, light, or temperature fluctuations.[7][14] 2. Residual Solvents or Impurities: The presence of residual solvents or reactive impurities can catalyze degradation. | 1. Proper Storage Conditions: - Temperature: Store the purified compound at low temperatures (-20°C or below). - Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Light: Protect from light by using amber vials or storing in the dark. 2. Ensure High Purity: - Thoroughly remove all solvents after purification. - Aim for the highest possible purity to remove potentially reactive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for large-scale extraction?
A1: this compound has a molecular weight of 232.32 g/mol and an XLogP3 value of 3.4, indicating it is a relatively lipophilic compound.[7] This suggests that it will have good solubility in non-polar to moderately polar organic solvents.
Q2: Which solvents are recommended for the initial extraction of this compound from turmeric?
A2: For the extraction of turmeric oleoresin, which contains ar-turmerone (B1667624) and likely this compound, solvents such as ethanol, ethyl acetate, and hexane are commonly used.[3] The solubility of turmeric oleoresin has been reported to be highest in toluene, followed by ethyl acetate, and then ethanol.[4] For large-scale applications, factors such as solvent toxicity, cost, and ease of removal should also be considered.
Q3: How can I minimize the degradation of this compound during the extraction process?
A3: To minimize degradation, it is crucial to control the extraction environment. This includes protecting the extraction setup from light, maintaining a neutral to slightly acidic pH, and keeping the temperature as low as feasible while ensuring efficient extraction (e.g., around 60°C for drying turmeric).[6][7][8] Using an inert atmosphere can also prevent oxidative degradation.
Q4: What are the most effective methods for purifying this compound on a large scale?
A4: A multi-step approach is generally most effective. This typically involves an initial crude extraction, followed by liquid-liquid partitioning to separate compounds based on polarity.[11] Further purification is then achieved through column chromatography, potentially using a sequence of different stationary phases (e.g., normal phase followed by reversed-phase).[9][12] For very high purity, preparative HPLC is a viable, albeit more expensive, option.
Q5: What are the expected co-eluting impurities during the chromatographic purification of this compound?
A5: The primary co-eluting impurities are likely to be other sesquiterpenoids with similar structures and polarities present in turmeric oil, such as ar-turmerone, α-turmerone, and β-turmerone.[15][16] Other lipophilic compounds from the turmeric oleoresin may also co-elute.
Quantitative Data
Table 1: Solubility of Turmeric Oleoresin in Various Organic Solvents[4]
| Solvent | Solubility ( g/100 mL) |
| Toluene | 12.6 |
| Ethyl Acetate | 4.846 |
| Ethanol (96%) | 4.5 |
| Acetonitrile | 2.625 |
| n-Hexane | 1.8 |
Table 2: Physicochemical Properties of this compound[7]
| Property | Value |
| Molecular Weight | 232.32 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 232.146329876 Da |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification of this compound
This protocol outlines a general procedure for the extraction and initial purification of this compound from dried turmeric rhizomes.
1. Extraction:
-
Material: 10 kg of dried and powdered turmeric rhizomes.
-
Solvent: 100 L of 95% ethanol.
-
Procedure:
-
Macerate the turmeric powder in 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
2. Liquid-Liquid Partitioning:
-
Procedure:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential partitioning in a large separatory funnel with solvents of increasing polarity:
-
First, partition with n-hexane to remove highly non-polar compounds.
-
Next, partition the aqueous layer with ethyl acetate. This compound is expected to be in the ethyl acetate fraction due to its lipophilic nature.
-
-
Collect the ethyl acetate fraction and concentrate it under reduced pressure.
-
3. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column.
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the relevant fractions and concentrate to yield a semi-purified product.
-
Visualizations
Caption: Workflow for Large-Scale Extraction of this compound.
Caption: Troubleshooting Decision Tree for Extraction Issues.
Caption: Potential Degradation Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. Research & Innovation in Turmeric Processing - CSIR-CFTRI Novel Turmeric Processing Method [pmfme.mofpi.gov.in]
- 5. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celkau.in [celkau.in]
- 7. researchgate.net [researchgate.net]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. researchgate.net [researchgate.net]
- 10. ibisscientific.com [ibisscientific.com]
- 11. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Hydroxy-ar-turmerone Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and isolation of 8-Hydroxy-ar-turmerone from natural sources, primarily Curcuma longa (turmeric).
Disclaimer: Scientific literature with specific data on the extraction and yield optimization of this compound is limited. Therefore, this guide is substantially based on established methods for the closely related and more abundant sesquiterpenoid, ar-turmerone (B1667624), as well as other turmerones. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization for the specific target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a sesquiterpenoid, a type of natural organic compound.[1] It is a hydroxylated derivative of ar-turmerone and has been reported to be a constituent of Curcuma longa.[2] Like other turmerones, it is found in the essential oil of turmeric rhizomes.[3][4] Due to its hydroxyl group, it is expected to be slightly more polar than ar-turmerone.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges include:
-
Low abundance: this compound is likely a minor component compared to ar-turmerone, α-turmerone, and β-turmerone.
-
Co-extraction with other compounds: The crude extract of turmeric is a complex mixture of curcuminoids, other sesquiterpenoids, and lipids, making the isolation of a specific minor compound difficult.[3][5]
-
Similar polarities of related compounds: The structural similarity between different turmerones and other sesquiterpenoids can lead to co-elution during chromatographic purification.
-
Potential for degradation: Sesquiterpenoids can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.
Q3: Which analytical techniques are suitable for identifying and quantifying this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantification of turmerones. A C18 column is often used with a mobile phase of acetonitrile (B52724) and water.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like turmerones in essential oils.[3][4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the isolated compound.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Compound in Crude Extract | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | While non-polar solvents like n-hexane are effective for extracting ar-turmerone, the hydroxyl group in this compound suggests that a slightly more polar solvent or a solvent mixture (e.g., hexane (B92381) with a small amount of ethyl acetate (B1210297) or acetone) might improve extraction efficiency.[5] |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Increase extraction time, consider moderate heating (40-60°C) to enhance solubility and diffusion, and ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) for complete extraction.[9] | |
| Poor Quality of Plant Material: The concentration of the target compound can vary significantly between different turmeric varieties and is affected by growing and storage conditions.[10] | Source high-quality, fresh turmeric rhizomes. Different varieties of Curcuma longa have been shown to have varying compositions of essential oils. | |
| Low Recovery After Purification | Co-elution with other Turmerones: The similar chemical structures of turmerones make their separation challenging. | Employ high-resolution chromatographic techniques. Consider using a less polar mobile phase in normal-phase chromatography or a more gradual gradient in reverse-phase chromatography to improve separation. Preparative HPLC can be effective for final purification.[4] |
| Degradation of the Compound: Exposure to high temperatures, light, or air during processing can lead to degradation. | Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress. Store extracts and purified compounds at low temperatures in the dark and under an inert atmosphere (e.g., nitrogen or argon). | |
| Irreversible Adsorption on Stationary Phase: The compound might be strongly binding to the silica (B1680970) gel during column chromatography. | If using silica gel chromatography, deactivation of the silica gel with a small amount of water or the addition of a modifier to the mobile phase may reduce tailing and improve recovery. | |
| Difficulty in Detecting the Compound | Low Concentration: The compound may be present at a concentration below the detection limit of the analytical method. | Concentrate the extract or the specific fraction where the compound is expected to elute. Use a more sensitive detector or optimize the parameters of your current detector. |
| Inappropriate Analytical Method: The chosen analytical technique may not be suitable for the compound. | For volatile compounds like turmerones, GC-MS is often more sensitive than HPLC-UV. Ensure the detection wavelength in HPLC is optimized for the chromophore of this compound. |
Quantitative Data on Turmerone Yields
The following tables summarize quantitative data for ar-turmerone and other related compounds from various extraction methods. This data can serve as a benchmark for optimizing the extraction of this compound.
Table 1: Yield of ar-turmerone and Curcuminoids using Different Extraction Methods
| Extraction Method | Solvent System | Compound | Yield (% w/w, dry basis) | Reference |
| Hydrophobic Deep Eutectic Solvents (HDES) | OA:menthol (1:3.6 M ratio) | ar-turmerone | 3.83 ± 0.19 | [11] |
| HDES-based microemulsion | OA:menthol (1:3.6 M ratio) | ar-turmerone | 2.58 ± 0.19 | [11] |
| HDES | OA:menthol (1:3.6 M ratio) | Curcumin | 9.40 ± 0.86 | [11] |
| HDES-based microemulsion | OA:menthol (1:3.6 M ratio) | Curcumin | 12.6 ± 1.20 | [11] |
Table 2: Composition of Major Sesquiterpenoids in Curcuma longa Essential Oil
| Compound | Relative Percentage (%) | Reference |
| ar-turmerone | 40.00 ± 13.20 | |
| α-turmerone | 10.05 ± 2.90 | |
| curlone (β-turmerone) | 22.73 ± 12.72 |
Experimental Protocols
Protocol 1: General Extraction of Turmeric Essential Oil and Oleoresin
This protocol describes a general method for obtaining a crude extract rich in sesquiterpenoids.
-
Sample Preparation:
-
Wash fresh turmeric rhizomes and slice them into thin pieces.
-
Dry the rhizomes in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder.
-
-
Extraction:
-
Perform Soxhlet extraction with n-hexane or petroleum ether for 6-8 hours. This will yield an oleoresin containing both volatile and non-volatile compounds.
-
Alternatively, for obtaining the essential oil, perform hydrodistillation using a Clevenger-type apparatus for 3-4 hours.
-
-
Concentration:
-
For the solvent extract, remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting viscous liquid is the turmeric oleoresin.
-
Protocol 2: Isolation of ar-turmerone using Silica Gel Chromatography
This protocol can be adapted for the isolation of this compound.
-
Preparation of the Crude Extract:
-
Obtain turmeric oleoresin as described in Protocol 1.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the mobile phase.
-
Dissolve the oleoresin in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Since this compound is more polar than ar-turmerone, it is expected to elute at a higher concentration of ethyl acetate.
-
-
Purification and Identification:
Visualizations
Experimental Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound from turmeric rhizomes.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, purification and identification of the active compound of turmeric and its potential application to control cucumber powdery mildew | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 8-Hydroxy-ar-turmerone in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 8-Hydroxy-ar-turmerone in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the handling and storage of this compound.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
| Potential Cause | Recommended Action |
| Solvent Choice | Use aprotic solvents like DMSO for stock solutions. If aqueous buffers are necessary, prepare fresh solutions for each experiment and use them immediately. |
| Incorrect pH | Maintain a slightly acidic pH (below 7) for aqueous solutions. Avoid neutral to alkaline conditions, which can accelerate degradation. |
| Exposure to Light | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Elevated Temperature | Prepare and handle solutions at room temperature or on ice. For short-term storage, keep solutions at 2-8°C. For long-term storage, refer to the storage guidelines below. |
| Presence of Oxidizing Agents | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Use high-purity solvents. |
| Dissolved Oxygen | For sensitive experiments, degas aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. |
Issue: Inconsistent Experimental Results
| Potential Cause | Recommended Action |
| Stock Solution Degradation | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months. |
| Incomplete Solubilization | Ensure the compound is fully dissolved. Sonication may aid in dissolution. Visually inspect for any precipitate before use. |
| Adsorption to Labware | Use low-adhesion polypropylene (B1209903) or silanized glass containers to minimize loss of the compound to surfaces. |
| Batch-to-Batch Variability | Source this compound from a reputable supplier and note the lot number for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid powder. In solution, it is significantly less stable. The following table summarizes the recommended storage conditions based on supplier data sheets.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For subsequent dilutions into aqueous media for biological assays, it is crucial to ensure the final DMSO concentration is compatible with the experimental system. While complete solubility data is limited, ethanol (B145695) and dimethylformamide (DMF) may also be suitable solvents.[1] It is advisable to test solubility on a small scale before preparing larger stock solutions.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, based on the known photosensitivity of the related compound ar-turmerone, it is prudent to assume that this compound is also susceptible to photolytic degradation. All solutions should be protected from light by using amber-colored vials or by wrapping the containers with aluminum foil.
Q5: What is the expected stability of this compound in aqueous buffer solutions?
A5: The stability of this compound in aqueous solutions is expected to be limited, particularly at neutral to alkaline pH. This is inferred from the behavior of curcumin, a related compound from Curcuma longa, which degrades rapidly in such conditions. For experiments requiring aqueous buffers, it is critical to prepare the solution immediately before use and to control the pH, preferably keeping it in the slightly acidic range.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Visualizations
References
troubleshooting low solubility of 8-Hydroxy-ar-turmerone for in vitro assays
Welcome to the technical support center for 8-Hydroxy-ar-turmerone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming challenges related to its low aqueous solubility.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with the hydrophobic compound this compound in aqueous-based in vitro assays.
Issue: Low Solubility and Precipitation in Aqueous Media
Q1: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. The most commonly recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used. For most cell-based assays, preparing a high-concentration stock solution in 100% DMSO is the standard first step.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. Here are several techniques to prevent precipitation:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium.
-
Gradual Addition: Add the DMSO stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This allows for a more gradual solvent exchange and can prevent the compound from immediately precipitating.
-
Lower Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium. Consider testing a range of lower concentrations.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO can be cell-line specific. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines in long-term assays. Some more robust cell lines may tolerate up to 0.5% or even 1% for shorter incubation periods. However, it is always best practice to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cell line's viability and function.
Q4: Can I use other methods to improve the solubility of this compound in my assay medium?
A4: Yes, several formulation strategies can enhance the solubility of hydrophobic compounds:
-
Co-solvents: Including a small percentage of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG400) or glycerol (B35011) in the final medium can improve solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility.
When using any of these methods, it is essential to test the vehicle (the formulation without the this compound) to ensure it does not have any confounding effects on your experimental results.
Quantitative Data Summary
The following table summarizes the solubility information for this compound and related compounds in various solvents. Please note that specific quantitative data for this compound is limited in the literature; therefore, data for the closely related and more extensively studied ar-turmerone (B1667624) is also included.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (qualitative) | [1] |
| Ethanol | May be soluble | [2] | |
| DMF | May be soluble | [2] | |
| ar-Turmerone | Hexane | Soluble | [3] |
| Petrol Ether | Soluble | [3] | |
| Ethanol | Soluble | [3] | |
| Chloroform | Slightly soluble | [3] | |
| DMSO | Slightly soluble | [3] | |
| Ethyl Acetate | Slightly soluble | [3] | |
| Methanol | Slightly soluble | [3] | |
| Water | 4.85 mg/L (estimated) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments that can be performed with this compound.
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution and its dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out a desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the DMSO stock solution. For example, to achieve a final concentration of 50 µM with 0.1% DMSO from a 50 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of pre-warmed medium to get a 100 µM solution with 0.2% DMSO.
-
Then, add 500 µL of this intermediate solution to 500 µL of pre-warmed medium to get the final 50 µM concentration with 0.1% DMSO.
-
-
Crucial Step: When diluting, add the DMSO stock (or intermediate dilution) to the medium drop-wise while gently swirling the tube to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., glioma cell lines U251, U87, or LN229)[5]
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations of this compound (e.g., 0, 20, 50, 100, 200 µM) in complete medium.[2][5]
-
Remove the old medium from the wells and add 100 µL of the prepared working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol determines if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line MDA-MB-231)[1]
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key concepts and pathways related to the use and mechanism of action of this compound.
Caption: Troubleshooting workflow for addressing the low solubility of this compound.
Caption: Signaling pathways modulated by ar-Turmerone in inflammatory and proliferative responses.[6][7][8][9][10]
References
- 1. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming interference in the analytical quantification of 8-Hydroxy-ar-turmerone
Welcome to the technical support center for the analytical quantification of 8-Hydroxy-ar-turmerone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and interference encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the quantification of this compound?
A1: Interference in the quantification of this compound typically arises from the sample matrix itself and from compounds with similar physicochemical properties. Key sources include:
-
Matrix Effects: Components of biological matrices (e.g., plasma, urine) or herbal extracts can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
Structural Isomers: Other turmerone isomers, such as α-turmerone and β-turmerone, have the same molecular weight and can be difficult to separate chromatographically.[3]
-
Related Compounds: Curcuminoids, the most abundant compounds in turmeric, can also cause interference if not adequately separated.[4][5]
-
Sample Contamination: Contaminants from sample collection, processing, or storage can introduce interfering peaks.
Q2: How can I minimize matrix effects when analyzing this compound in plasma?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the interfering matrix components before analysis.[1]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. If a SIL-IS is unavailable, a structurally similar compound that does not interfere with the analyte can be used.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Q3: What are the recommended chromatographic conditions for separating this compound from other turmerones and curcuminoids?
A3: A reverse-phase HPLC or UHPLC method is typically effective. A C18 column is a good starting point.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is recommended to achieve optimal separation from both the more polar curcuminoids and the less polar turmerone isomers.[3][4]
Q4: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The hydroxyl group on this compound can interact with active sites on the column packing material, causing peak tailing. Using a column with end-capping or adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can help.
-
Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. Try flushing the column or replacing it if necessary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity or No Peak Detected | 1. Ion suppression due to matrix effects.[2] 2. Sub-optimal MS source parameters. 3. Analyte degradation. 4. Incorrect MS/MS transition. | 1. Implement a more rigorous sample cleanup method (SPE or LLE). Dilute the sample. Use a stable isotope-labeled internal standard. 2. Optimize source parameters (e.g., gas flows, temperatures, voltages) by infusing a standard solution of this compound. 3. Prepare fresh samples and standards. Ensure proper storage conditions. 4. Verify the precursor and product ions for this compound. Optimize collision energy. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Co-eluting interferences from the sample matrix. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's instructions. 3. Improve chromatographic separation or enhance sample preparation. |
| Poor Reproducibility of Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Leaks in the LC system. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 2. Prepare mobile phases accurately and degas them properly. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks at all fittings and connections. |
| Inaccurate Quantification | 1. Uncompensated matrix effects. 2. Non-linearity of the calibration curve. 3. Instability of the analyte in the sample or standards. 4. Interference from isomeric compounds. | 1. Use a stable isotope-labeled internal standard or a suitable analog. Validate the method for matrix effects using standard addition or post-extraction spike experiments. 2. Ensure the calibration range is appropriate for the sample concentrations. Use a suitable weighting factor for the regression. 3. Investigate the stability of this compound under the storage and analytical conditions. 4. Optimize the chromatography to achieve baseline separation of this compound from its isomers. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Technique | Principle | Advantages | Disadvantages | Expected Recovery of this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Limited removal of other matrix components (e.g., phospholipids), leading to higher potential for matrix effects. | 80-95% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good removal of salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for more polar analytes. | 70-90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent for removing a wide range of interferences, leading to cleaner extracts and reduced matrix effects. | More complex and expensive than PPT or LLE. Method development can be time-consuming. | 85-100% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion [M+H]⁺ m/z 233.1 → Product ion (e.g., m/z 119.1 for the tropylium (B1234903) ion from the aromatic ring)
-
Internal Standard (e.g., deuterated this compound): Precursor ion [M+D+H]⁺ → Product ion
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Logic diagram for troubleshooting analytical issues.
References
- 1. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Separation of 8-Hydroxy-ar-turmerone from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Hydroxy-ar-turmerone from its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound and its isomers.
Question: Why am I seeing poor resolution between this compound and other isomeric peaks?
Answer:
Poor resolution is a common issue when separating structurally similar isomers. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Mobile Phase Composition: The polarity and selectivity of the mobile phase are critical.
-
Organic Modifier: The choice and ratio of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Acetonitrile often provides better resolution for aromatic compounds due to different interactions.
-
Aqueous Phase pH: For ionizable compounds, the pH of the aqueous phase is crucial. While this compound is not strongly ionizable, small pH adjustments can influence interactions with the stationary phase. The addition of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and separation.[1]
-
Gradient Profile: A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the separation of closely eluting peaks.
-
-
Stationary Phase:
-
Column Chemistry: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl (B1667301) phase can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve resolution, though they may lead to higher backpressure.
-
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution.[1]
Question: My peaks for this compound are broad and tailing. What are the likely causes and solutions?
Answer:
Peak broadening and tailing can obscure closely eluting isomers and affect quantification. Common causes and their remedies are outlined below.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration of the sample or the injection volume. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase composition whenever possible to avoid peak distortion. |
| Secondary Interactions | Active sites on the silica (B1680970) backbone of the column can cause tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help. The use of an acidic modifier like formic acid can also suppress silanol (B1196071) interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol, followed by hexane (B92381) for reversed-phase columns). If the problem persists, the column may be degraded and require replacement. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce band broadening. |
Question: I am observing inconsistent retention times for this compound from run to run. What should I investigate?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable. The stability of your HPLC system and mobile phase is key.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts.
-
Ensure accurate and precise measurement of all mobile phase components.
-
Premixing the mobile phase components can provide better consistency than online mixing, especially for isocratic methods.
-
Degas the mobile phase thoroughly to prevent air bubbles from affecting the pump performance.
-
-
Pump Performance: The HPLC pump must deliver a constant and accurate flow rate.
-
Check for leaks in the pump heads, fittings, and tubing.
-
Perform a flow rate calibration to ensure the pump is delivering the set flow rate.
-
Worn pump seals or faulty check valves can lead to flow rate inaccuracies and should be replaced as part of routine maintenance.
-
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient chromatography, can lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant and stable temperature.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and optimization of an HPLC method for this compound.
Question: What is a good starting point for an HPLC method to separate this compound from its isomers?
Answer:
Based on methods for similar turmerone compounds, a reversed-phase HPLC method is recommended. Here is a suggested starting protocol that can be further optimized:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a linear gradient of 50% B to 70% B over 20 minutes. This can be adjusted to a shallower gradient if co-elution is observed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 240 nm, as turmerones have a chromophore that absorbs in this region.[1]
-
Injection Volume: 10 µL.
Question: How can I confirm the identity of the this compound peak?
Answer:
Peak identification should be confirmed using multiple methods:
-
Reference Standard: The most reliable method is to inject a purified reference standard of this compound and compare its retention time to the peaks in your sample chromatogram.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds. This can provide confirmation of the molecular weight of this compound.
-
Spiking: Spiking a sample with a known amount of a reference standard should result in an increase in the peak area of the corresponding analyte without the appearance of a new peak.
Question: What sample preparation is recommended for analyzing this compound from a plant extract?
Answer:
Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.
-
Extraction: Extract the plant material with a suitable organic solvent like methanol (B129727) or ethanol.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the column.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to enrich the turmerone fraction.
Quantitative Data Summary
The following table provides hypothetical, yet expected, chromatographic results for an optimized separation of this compound and two of its potential isomers. This data can be used as a benchmark for method development.
| Compound | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) | Hypothetical Tailing Factor (T) |
| Isomer 1 | 15.2 | - | 1.1 |
| This compound | 16.5 | 2.1 | 1.2 |
| Isomer 2 | 17.8 | 2.3 | 1.1 |
Experimental Protocols
Optimized HPLC Method for this compound Isomer Separation
This protocol describes an optimized method for the separation of this compound from its isomers.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 60% B (linear gradient)
-
25-30 min: 60% to 90% B (column wash)
-
30-31 min: 90% to 40% B (return to initial conditions)
-
31-40 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract in methanol to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC resolution of this compound isomers.
Caption: Key steps of the optimized HPLC method for this compound analysis.
References
Technical Support Center: Storage and Handling of 8-Hydroxy-ar-turmerone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 8-Hydroxy-ar-turmerone during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive sesquiterpenoid compound found in the essential oil of Curcuma longa (turmeric).[1] Its therapeutic potential is a subject of interest in various research fields, including neuroprotection and anti-inflammatory applications.[1] Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a phenolic sesquiterpenoid) and data from related compounds like curcuminoids and other turmerones, the primary factors contributing to its degradation are:
-
Oxidation: The phenolic hydroxyl group and the terpene structure make it susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.
-
Light (Photodegradation): Similar to other turmeric constituents, this compound is likely sensitive to light, especially UV radiation, which can catalyze oxidative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can affect the stability of the phenolic group and the overall molecule.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in the dark, in amber vials or containers wrapped in aluminum foil. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Container | Use tightly sealed, high-quality glass or appropriate plastic containers. | Prevents exposure to air and moisture. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for extended stability.- Re-evaluate storage conditions (light, temperature, atmosphere). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants.- Optimize the chromatographic method to separate the parent compound from all degradation products.- Review handling procedures to minimize exposure to light, heat, and oxygen. |
| Color change or precipitation in the stored sample. | Oxidation or other chemical reactions. | - Discard the sample as it may be significantly degraded.- Ensure the storage container is properly sealed and under an inert atmosphere.- Consider using a different solvent for stock solutions that may offer better stability. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stock solution of this compound and store it under conditions that minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (ACS grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.
-
Immediately and tightly seal the vial.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -20°C or -80°C for long-term storage.
-
For working solutions, thaw a single-use aliquot and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile and develop a stability-indicating analytical method. This protocol is based on general guidelines for forced degradation studies.[2][3]
Materials:
-
This compound stock solution (e.g., in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Place the solid compound or a solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable analytical method (e.g., HPLC).
-
Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
-
Visualizations
Logical Relationship for Preventing Degradation
Caption: Key strategies for maintaining the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
addressing batch-to-batch variability of 8-Hydroxy-ar-turmerone extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability in 8-Hydroxy-ar-turmerone extracts.
I. Troubleshooting Guide: Inconsistent Experimental Results
This guide is designed to help you identify and resolve potential sources of variability when working with different batches of this compound extracts.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or Variable Bioactivity | Inconsistent Concentration of this compound: The primary cause of variable bioactivity is often a significant difference in the concentration of the active compound, this compound, and other related bioactive constituents between extract batches.[1][2][3] | 1. Quantify Marker Compounds: Use a validated HPLC or GC-MS method to accurately quantify the concentration of this compound and other relevant turmerones (e.g., ar-turmerone, α-turmerone, β-turmerone) in each batch.[4][5] 2. Normalize Dosing: Adjust the dose of the extract used in your experiments based on the quantified concentration of this compound to ensure consistent exposure of your biological system to the active compound. 3. Request Certificate of Analysis (CoA): Always obtain a comprehensive CoA from the supplier for each batch, detailing the concentration of key marker compounds. |
| Presence of Interfering Compounds: The chemical profile of an extract can vary, leading to the presence of compounds in some batches that may antagonize or otherwise interfere with the expected biological activity.[6] | 1. Chromatographic Fingerprinting: Perform HPLC or HPTLC fingerprinting for each batch to compare the overall phytochemical profile.[7] Significant differences in the fingerprint can indicate the presence of varying constituents. 2. Bioassay-Guided Fractionation: If significant variability persists, consider performing bioassay-guided fractionation to isolate the active compound(s) and remove interfering substances.[8] | |
| Poor Solubility or Precipitation | Variable Purity and Presence of Excipients: Differences in the extraction and purification process can lead to varying levels of impurities or the presence of different excipients, affecting solubility.[9] | 1. Visual Inspection: Carefully inspect each new batch for differences in color, consistency, and solubility in your chosen solvent.[10] 2. Solubility Testing: Perform solubility tests on a small scale with different solvents or co-solvents to find the optimal conditions for each batch. 3. Review Supplier's Formulation: Contact the supplier to inquire about any changes in the extraction process or the addition of excipients between batches. |
| Inconsistent Retention Times in Chromatography | Fluctuations in Analytical Method Parameters: Minor variations in the mobile phase composition, column temperature, or system pressure can lead to shifts in retention times.[8] | 1. Equilibrate System Thoroughly: Ensure the HPLC/GC system is fully equilibrated with the mobile/stationary phase before running your samples. 2. Use a Column Oven: Maintain a constant and consistent column temperature to minimize variability.[8] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run to avoid issues with solvent composition drift.[8] |
| Matrix Effects: The presence of co-extracted compounds can interfere with the ionization or detection of the target analyte in mass spectrometry, or affect its interaction with the stationary phase in chromatography.[8] | 1. Sample Purification: If matrix effects are suspected, implement an additional sample clean-up step, such as solid-phase extraction (SPE), before analysis.[8] 2. Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in sample injection and detection. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: The primary sources of variability are multifactorial and can be broadly categorized into two areas:
-
Botanical Raw Material: The natural variability of the plant material is a significant factor.[1] This includes the plant's genetics, geographical origin, climate, soil composition, harvest time, and storage conditions, all of which can dramatically affect the phytochemical profile and the concentration of this compound.[2][3][11]
-
Manufacturing and Processing: The methods used for extraction and processing also introduce variability.[3] Key factors include the choice of solvent, extraction technique (e.g., maceration, soxhlet, supercritical fluid extraction), temperature, pressure, duration of extraction, and subsequent purification steps.[8][12]
Q2: How can I standardize my experiments when using different batches of extract?
A2: Standardization is crucial for reproducible results. The most effective approach is to quantify the main bioactive marker compound, this compound, in each batch.[4] You can then normalize your experimental treatments based on the concentration of this specific compound rather than the total extract weight. This ensures that your biological system is exposed to a consistent amount of the active molecule, regardless of variations in the extract's overall composition.
Q3: Which analytical techniques are recommended for the quality control of this compound extracts?
A3: A combination of chromatographic techniques is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a robust and widely used method for the accurate quantification of this compound and other non-volatile compounds.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Since turmerones are major components of the essential oil of turmeric, GC-MS is also a suitable technique for their identification and quantification.[15]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for creating a chemical fingerprint of the extract, providing a qualitative comparison of the overall composition of different batches.[16]
Q4: Is it acceptable to pool different batches of an extract to improve consistency?
A4: Yes, it can be an acceptable practice to mix different batches that are all compliant with the release specifications to improve batch-to-batch consistency.[7] However, this should be justified using chromatographic fingerprints to demonstrate the benefit of mixing for the entire extract profile.[7] It is not acceptable to mix non-compliant batches to achieve a compliant pooled batch.[7]
Q5: My current batch of extract has a different color than the previous one. Does this indicate a problem with quality?
A5: Not necessarily. Color variations in botanical extracts are common and can be influenced by factors such as the plant's dryness and the harvesting season, even when sourced from the same origin.[10] While a significant color change could indicate a difference in the chemical profile, it does not inherently mean the quality or efficacy of the extract is compromised.[10] The key is to rely on quantitative analytical data for key bioactive compounds to assess quality rather than visual characteristics alone.
III. Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol provides a general methodology for the quantification of this compound in an extract. Method optimization and validation are required for specific applications.
1. Preparation of Standard Solutions:
- Accurately weigh a known amount of purified this compound reference standard.
- Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 2.5-100 µg/mL).
2. Preparation of Sample Solution:
- Accurately weigh approximately 10 mg of the this compound extract.[13]
- Dissolve the extract in a known volume of the chosen solvent (e.g., 10 mL).
- Sonicate the solution for 15-30 minutes to ensure complete dissolution.[13]
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. Chromatographic Conditions (Example):
- Column: C18 analytical column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[17]
- Mobile Phase: An optimized gradient or isocratic mixture of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).[16]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV detector set at the maximum absorbance wavelength for this compound (e.g., ~235-240 nm, requires determination) or a Mass Spectrometer.
4. Analysis:
- Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
- Inject the prepared sample solutions.
- Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
IV. Visualizations
Workflow for Addressing Batch-to-Batch Variability
Caption: A logical workflow for the qualification and use of new batches of botanical extracts.
Potential Signaling Pathways Modulated by Turmerones
Disclaimer: The following diagram illustrates signaling pathways that have been associated with ar-turmerone, a closely related compound. The direct effects of this compound may vary and require specific investigation.
Caption: Inhibition of pro-inflammatory signaling pathways by ar-turmerone.[18]
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. loryntas.com [loryntas.com]
- 3. masi.eu [masi.eu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Is it Acceptable to Mix Extract-Batches in order to Improve Batch-to-Batch Consistency? - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cangjiainc.com [cangjiainc.com]
- 11. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 17. rjptonline.org [rjptonline.org]
- 18. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting compounds in the chromatographic analysis of 8-Hydroxy-ar-turmerone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 8-Hydroxy-ar-turmerone. The focus is on addressing the common challenge of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound in turmeric extracts?
A1: Due to the chemical complexity of turmeric extracts, several structurally similar sesquiterpenoids can co-elute with this compound. The most common interfering compounds include ar-turmerone (B1667624), α-turmerone, β-turmerone, and curlone.[1][2] Given that this compound is a hydroxylated derivative of ar-turmerone, these compounds share similar physicochemical properties, making their separation challenging.
Q2: I am observing peak tailing with my this compound peak. What are the likely causes and how can I resolve this?
A2: Peak tailing in the analysis of phenolic and hydroxylated compounds like this compound is often due to secondary interactions with the stationary phase. The hydroxyl group can interact with active silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.
-
Column Choice: Employ a high-purity, end-capped C18 column to minimize the number of available free silanol groups.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker eluotropic strength than your initial mobile phase.
Q3: My resolution between this compound and a co-eluting peak is poor. What are the first steps to improve separation?
A3: To improve the resolution between closely eluting peaks, you can systematically adjust the following chromatographic parameters:
-
Gradient Profile: A shallower gradient will increase the separation time and can improve the resolution between closely eluting compounds.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727), or vice-versa) can alter the selectivity of the separation.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution, although its effect can be compound-dependent.[3]
Q4: Can I use mass spectrometry (MS) to differentiate between this compound and co-eluting compounds if I cannot achieve baseline separation?
A4: Yes, mass spectrometry is a powerful tool for differentiating co-eluting compounds based on their mass-to-charge ratio (m/z). This compound has a molecular weight of approximately 232.32 g/mol , while ar-turmerone has a molecular weight of about 216.32 g/mol .[1][4] This mass difference is easily detectable by an MS detector, allowing for selective quantification even in the absence of complete chromatographic separation.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to troubleshooting co-elution problems during the HPLC analysis of this compound.
Experimental Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
Quantitative Data
The following table presents a hypothetical set of retention times for this compound and common co-eluting compounds under representative reversed-phase HPLC conditions. Note: These are illustrative values, and actual retention times will vary depending on the specific method and instrumentation.
| Compound | Hypothetical Retention Time (min) - Method A | Hypothetical Retention Time (min) - Method B |
| This compound | 12.5 | 14.2 |
| ar-turmerone | 13.1 | 15.0 |
| α-turmerone | 13.8 | 15.8 |
| β-turmerone | 13.6 | 15.5 |
| Curlone | 11.9 | 13.5 |
Method A: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase A: Water with 0.1% Formic Acid, Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Gradient: 50-70% B over 20 min. Method B: Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm), Mobile Phase A: Water with 0.1% Acetic Acid, Mobile Phase B: Methanol. Gradient: 60-80% B over 25 min.
Experimental Protocols
Representative HPLC Method for the Analysis of this compound
This protocol is a starting point for method development and is based on established methods for the analysis of turmerones and other sesquiterpenoids in turmeric.[3][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD at 254 nm. For MS detection, use an electrospray ionization (ESI) source in positive ion mode, monitoring for the appropriate m/z.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Extract a known amount of turmeric powder or oleoresin with a suitable organic solvent (e.g., methanol or ethanol) using sonication or soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Dilute the sample with the initial mobile phase if necessary to avoid solvent effects.
Potential Signaling Pathway of this compound
Based on the known anti-inflammatory properties of the structurally similar compound, ar-turmerone, this compound is likely to exert its biological effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 8-Hydroxy-ar-turmerone and ar-Turmerone
A deep dive into the experimental data reveals distinct and overlapping biological effects of two closely related turmeric-derived compounds, 8-Hydroxy-ar-turmerone and ar-turmerone (B1667624). While both exhibit promising anticancer properties, their mechanisms and efficacy across different bioactivities show notable variations.
This guide provides a comprehensive comparative analysis of the bioactivities of this compound and ar-turmerone, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
At a Glance: Key Bioactivity Comparison
| Bioactivity | This compound | ar-Turmerone |
| Anticancer | Induces apoptosis and S-phase cell cycle arrest in breast cancer cells (MCF7).[1][2] | Exhibits broad-spectrum anticancer activity against various cancer cell lines including leukemia, breast, and glioma.[3] |
| Anti-inflammatory | Potential anti-inflammatory properties suggested but require further investigation. | Demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, JNK, and p38 MAPK.[4][5] |
| Antioxidant | Possesses antioxidant capabilities. | Exhibits potent antioxidant activity by scavenging free radicals. |
| Neuroprotective | Not extensively studied. | Shows neuroprotective effects by promoting neural stem cell proliferation and protecting against neuronal apoptosis. |
In-Depth Anticancer Activity Analysis
This compound: A Focus on Breast Cancer
Recent studies have highlighted the potent anticancer activity of this compound, a bioactive compound isolated from Kelussia odoratissima, against breast cancer.[1][2]
Experimental Findings:
-
Cytotoxicity: this compound demonstrated significant cytotoxic effects on the MCF7 human breast cancer cell line.
-
Apoptosis Induction: Treatment with this compound led to the induction of apoptosis, confirmed by the Annexin V-FITC assay.[1][2] This process involves the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax (a pro-apoptotic protein) and the downregulation of Bcl-2 (an anti-apoptotic protein).[1][2]
-
Caspase Activation: The compound was shown to increase the activity of caspase-9 and caspase-7, key executioners of the intrinsic apoptotic pathway.[1]
-
Cell Cycle Arrest: this compound induced cell cycle arrest in the S phase in MCF7 cells. This was associated with an increased expression of the cell cycle inhibitors p21 and p27.[1][6]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay) [1][2]
-
Cell Seeding: MCF7 cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound and incubated for a further 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway activated by this compound.
ar-Turmerone: A Broad-Spectrum Anticancer Agent
ar-Turmerone has been extensively studied and has demonstrated a wider range of anticancer activities against various cancer cell lines.
Experimental Findings:
-
Cytotoxicity: ar-Turmerone exhibits cytotoxic effects against a variety of cancer cell lines, including human chronic myelogenous leukemia (K562), rat basophilic leukemia (RBL-2H3), human histiocytic lymphoma (U937), and mouse lymphocytic leukemia (L1210).[3]
-
Apoptosis Induction: It induces apoptosis in several cancer cell lines through DNA fragmentation.[3]
-
Signaling Pathway Inhibition: ar-Turmerone has been shown to suppress the NF-κB signaling pathway, which is crucial in cancer cell proliferation, survival, and metastasis.
Experimental Workflow: Anticancer Screening
Caption: A generalized workflow for evaluating the anticancer potential of compounds.
Comparative Anti-inflammatory and Antioxidant Activities
While the anticancer properties of this compound are becoming clearer, its anti-inflammatory and antioxidant capacities are less defined compared to the well-established effects of ar-turmerone.
ar-Turmerone: A Potent Anti-inflammatory and Antioxidant
Anti-inflammatory Activity:
ar-Turmerone has been shown to exert significant anti-inflammatory effects by targeting key inflammatory pathways. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] Furthermore, it blocks the JNK and p38 MAPK signaling pathways, which are also critical in the inflammatory response.[4][5]
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (ar-turmerone) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.
Signaling Pathway: NF-κB Inhibition
Caption: ar-Turmerone inhibits the NF-κB inflammatory pathway.
This compound: Emerging Potential
Although direct experimental data is limited, the study on Kelussia odoratissima suggests that this compound possesses antioxidant properties.[6] Further research is necessary to quantify its antioxidant and anti-inflammatory efficacy and to elucidate the underlying mechanisms, which would allow for a more direct comparison with ar-turmerone.
Conclusion
This comparative analysis reveals that both this compound and ar-turmerone are promising natural compounds with significant therapeutic potential. This compound shows potent and specific anticancer activity against breast cancer by inducing apoptosis and cell cycle arrest. In contrast, ar-turmerone exhibits a broader spectrum of bioactivities, including well-documented anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, mediated through the modulation of multiple signaling pathways.
For researchers and drug development professionals, ar-turmerone presents a versatile lead compound for various therapeutic applications. This compound, with its more targeted anticancer activity, warrants further investigation to explore its full potential and to identify other bioactivities. Future studies should focus on direct comparative experiments to quantify the relative potencies of these two compounds and to further unravel their molecular mechanisms of action. This will be crucial for guiding the development of novel therapeutics derived from these valuable natural products.
References
- 1. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
8-Hydroxy-ar-turmerone versus curcumin: a comparative study on anticancer effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer effects of 8-Hydroxy-ar-turmerone and curcumin (B1669340), focusing on their mechanisms of action, cytotoxic properties, and influence on key cellular signaling pathways. While extensive research is available for curcumin and the related compound ar-turmerone (B1667624), specific experimental data on this compound is limited. This comparison leverages available data for ar-turmerone as a proxy to provide a comprehensive overview, with the clear delineation of this substitution.
Executive Summary
Curcumin, the principal curcuminoid in turmeric, has been extensively studied for its pleiotropic anticancer activities. It is known to modulate multiple signaling pathways, induce apoptosis, and inhibit proliferation across a wide range of cancer cell lines. Ar-turmerone, a major bioactive component of turmeric essential oil, and by extension its hydroxylated derivative, this compound, are emerging as potent anticancer agents.[1][2] Available evidence suggests that ar-turmerone also induces apoptosis and inhibits cancer cell proliferation, albeit through potentially more targeted mechanisms. This guide synthesizes the current understanding of these two compounds to aid researchers in the field of oncology drug discovery.
Data Presentation: Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of ar-turmerone and curcumin on various cancer cell lines.
Table 1: Cytotoxicity of ar-Turmerone
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Chronic Myelogenous Leukemia | 20-50 µg/mL | [3][4] |
| L1210 | Lymphocytic Leukemia | 20-50 µg/mL | [3][4] |
| U937 | Histiocytic Lymphoma | 20-50 µg/mL | [3][4] |
| RBL-2H3 | Rat Basophilic Leukemia | 20-50 µg/mL | [3][4] |
| U251 | Glioma | Significant inhibition at 50, 100, and 200 µM | [5] |
| U87 | Glioma | Significant inhibition at 50, 100, and 200 µM | [5] |
| LN229 | Glioma | Significant inhibition at 50, 100, and 200 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | 11.0–41.8 µg/mL | [6] |
| MCF-7 | Breast Cancer | 11.0–41.8 µg/mL | [6] |
| MDA-MB-231 | Breast Cancer | 11.0–41.8 µg/mL | [6] |
Table 2: Cytotoxicity of Curcumin
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | ~10-20 µM | [7] |
| MCF-7 | Breast Cancer | ~15-25 µM | [7] |
| MDA-MB-231 | Breast Cancer | ~15-25 µM | [7] |
| HCT-116 | Colorectal Cancer | ~10-20 µM | [8] |
| PC3 | Prostate Cancer | ~20-30 µM | [9] |
| LNCaP | Prostate Cancer | ~15-25 µM | [9] |
| BxPC-3 | Pancreatic Cancer | ~10-20 µM | [9] |
| KBM-5 | Chronic Myeloid Leukemia | ~25 µM (for NF-κB suppression) | [10] |
Mechanisms of Action and Signaling Pathways
Both ar-turmerone and curcumin exert their anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of various signaling pathways.
Ar-Turmerone
Ar-turmerone has been shown to induce apoptosis in a variety of cancer cell lines, a process characterized by DNA fragmentation.[3][4] Its mechanisms of action involve:
-
Induction of Apoptosis: Ar-turmerone triggers programmed cell death in leukemia and glioma cells.[3][4][5]
-
Modulation of Signaling Pathways: It has been found to suppress key inflammatory and survival pathways, including:
-
Inhibition of Cathepsin B: Ar-turmerone can downregulate the expression of cathepsin B, a lysosomal cysteine protease implicated in tumor progression, leading to cell cycle arrest at the G1/S phase.[5]
Curcumin
Curcumin's anticancer effects are more broadly characterized and are known to be multi-targeted.[12][13] Key mechanisms include:
-
Induction of Apoptosis: Curcumin induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][13]
-
Inhibition of Proliferation: It can arrest the cell cycle at various phases, depending on the cancer cell type.[12][13]
-
Modulation of a Wide Array of Signaling Pathways: Curcumin's influence is extensive and includes the regulation of:
-
NF-κB Pathway: A central target of curcumin, its inhibition affects numerous downstream targets involved in inflammation and cancer.[10]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition by curcumin is a key anticancer mechanism.[8]
-
MAPK Pathways (including JNK, ERK, and p38): Curcumin can modulate these pathways to induce apoptosis and inhibit metastasis.[12]
-
JAK/STAT Pathway: Inhibition of this pathway can suppress cancer cell growth and survival.
-
p53 Pathway: Curcumin can activate the tumor suppressor p53, leading to apoptosis.[9]
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for comparing the anticancer effects of two compounds.
Signaling Pathway of ar-Turmerone (as a proxy for this compound)
Caption: Proposed signaling pathways affected by ar-turmerone in cancer cells.
Signaling Pathway of Curcumin
Caption: Key signaling pathways modulated by curcumin in cancer cells.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound and curcumin on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound or curcumin and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic cells after treatment with this compound or curcumin.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or curcumin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression
Objective: To analyze the expression levels of key proteins in signaling pathways affected by this compound and curcumin.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, Akt, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both curcumin and ar-turmerone (as a proxy for this compound) demonstrate significant anticancer properties through the induction of apoptosis and inhibition of cell proliferation. Curcumin's effects are broad, impacting a multitude of signaling pathways, which may contribute to its efficacy against a wide range of cancers but also presents challenges in identifying a specific mode of action. Ar-turmerone appears to have a more targeted, yet potent, effect on specific pathways like NF-κB and Cathepsin B.
The limited data on this compound highlights a critical area for future research. Further investigation into the specific cytotoxic and mechanistic properties of this compound is warranted to fully understand its potential as a novel anticancer agent and to draw a more direct and detailed comparison with curcumin. Researchers are encouraged to utilize the provided protocols to explore the anticancer effects of this promising, yet understudied, natural compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of apoptosis activation by Curcumin rescued mutant p53Y220C in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Turmerones on Curcumin Transportation and P-Glycoprotein Activities in Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by curcumin and its implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neurogenic Action of 8-Hydroxy-ar-turmerone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 8-Hydroxy-ar-turmerone's close analog, aromatic-turmerone (ar-turmerone), in promoting neurogenesis. While direct research on this compound is limited, the extensive data on ar-turmerone (B1667624) offers valuable insights into its potential as a therapeutic agent for neurological disorders. This document compares its performance with other neurogenic compounds and presents supporting experimental data and detailed protocols to facilitate further research and drug development.
Executive Summary
Aromatic-turmerone, a major bioactive compound of the herb Curcuma longa, has been demonstrated to enhance neurogenesis by promoting the proliferation of neural stem cells (NSCs) and their subsequent differentiation into neurons.[1][2] This dual action presents a significant advantage in the field of regenerative medicine. The mechanism of action appears to be twofold: an indirect anti-inflammatory effect through the modulation of microglial cells and a direct proliferative and neurogenic effect on NSCs. While the precise signaling pathways for the latter are still under investigation, evidence points towards the involvement of the STAT3 signaling pathway. This guide will delve into the experimental evidence supporting these claims, compare the efficacy of ar-turmerone with other neurogenic agents, and provide detailed experimental protocols for validation.
Mechanism of Action: A Two-Pronged Approach
The neurogenic properties of ar-turmerone are attributed to both indirect and direct mechanisms:
-
Indirect Anti-inflammatory Action: Ar-turmerone has been shown to possess potent anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain.[1] Chronic inflammation is known to be detrimental to neurogenesis. By suppressing the pro-inflammatory response in microglia, ar-turmerone helps to create a more favorable microenvironment for NSC proliferation and neuronal differentiation. This is achieved through the blockade of key signaling pathways, including NF-κB, JNK, and p38 MAPK.
-
Direct Action on Neural Stem Cells: Beyond its anti-inflammatory effects, ar-turmerone directly stimulates NSCs to proliferate and differentiate into neurons.[1][2] In vitro studies have shown a significant, dose-dependent increase in NSC numbers upon treatment with ar-turmerone.[2] Subsequent differentiation assays revealed a preferential commitment of these NSCs to a neuronal lineage.[2] While the complete signaling cascade is yet to be fully elucidated, recent findings suggest that ar-turmerone can increase the phosphorylation of STAT3, a key transcription factor involved in NSC fate decisions.[3]
Comparative Performance Analysis
To contextualize the neurogenic potential of ar-turmerone, it is essential to compare its efficacy with other known neurogenic compounds.
| Compound/Factor | Mechanism of Action | Key Experimental Findings | Reference |
| ar-Turmerone | Increases NSC proliferation and neuronal differentiation; anti-inflammatory. | Up to 80% increase in NSC proliferation in vitro. Increased neurogenesis in the subventricular zone and hippocampus in vivo. | [1][3] |
| Curcumin | Anti-inflammatory, antioxidant; promotes NSC proliferation. | Stimulates proliferation of embryonic neural progenitor cells. | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Promotes neuronal survival, differentiation, and synaptic plasticity. | Enhances adult hippocampal neurogenesis. | [4][5] |
Table 1: Comparison of Neurogenic Compounds
While direct head-to-head quantitative comparisons in the same experimental setup are limited in the current literature, the available data suggests that ar-turmerone is a potent inducer of NSC proliferation, with effects comparable to or exceeding those of other natural compounds. Its additional benefit of promoting neuronal differentiation sets it apart as a promising candidate for therapeutic development.
Experimental Data
In Vitro Efficacy of ar-Turmerone on Neural Stem Cells
The following table summarizes the key quantitative findings from in vitro studies on the effects of ar-turmerone on rat neural stem cells, as reported by Hucklenbroich et al. (2014).[2]
| Experimental Assay | Treatment | Key Result |
| NSC Proliferation | 6.25 µg/ml ar-turmerone | ~80% increase in NSC numbers (P < 0.01) |
| NSC Differentiation (Neuronal) | 6.25 µg/ml ar-turmerone | Significant increase in TuJ1-positive young neurons (P < 0.01) |
| NSC Differentiation (Undifferentiated) | 6.25 µg/ml ar-turmerone | Significant decrease in SOX2-positive undifferentiated NSCs (P < 0.01) |
| NSC Differentiation (Astrocyte) | 6.25 µg/ml ar-turmerone | No significant effect on GFAP-positive astrocytes |
| NSC Differentiation (Oligodendrocyte) | 6.25 µg/ml ar-turmerone | No significant effect on CNPase-positive oligodendrocytes |
Table 2: In Vitro Effects of ar-Turmerone on Neural Stem Cells
In Vivo Mobilization of Neural Stem Cells
In vivo studies in adult rats demonstrated that intracerebroventricular (i.c.v.) injection of ar-turmerone leads to an expansion of neurogenic niches.
| Experimental Model | Treatment | Key Result |
| Adult Rat Brain | 3 mg ar-turmerone (i.c.v.) | Significant increase in DCX-positive neuroblasts in the subventricular zone (SVZ) (P < 0.01) |
| Adult Rat Brain | i.c.v. injection of ar-turmerone | Enhanced accumulation of [18F]FLT in the SVZ and hippocampus, indicating increased NSC proliferation (P < 0.01) |
Table 3: In Vivo Effects of ar-Turmerone on Neurogenesis
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are the key experimental protocols adapted from Hucklenbroich et al. (2014).[2]
Neural Stem Cell Culture
-
Isolation: Primary fetal rat NSCs are isolated from the brains of embryonic day 14.5 Wistar rats.
-
Culture Medium: NSCs are cultured in DMEM/F12 medium supplemented with 2% B27, 20 ng/ml EGF, and 20 ng/ml FGF2.
-
Plating: Cells are plated on poly-L-ornithine and fibronectin-coated flasks.
-
Maintenance: The culture medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
NSC Proliferation Assay (BrdU Incorporation)
-
Treatment: NSCs are treated with various concentrations of ar-turmerone for 72 hours.
-
BrdU Labeling: 10 µM BrdU is added to the culture medium for the final 24 hours of treatment.
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS.
-
Denaturation: DNA is denatured using 2 M HCl.
-
Immunostaining: Cells are incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Quantification: The percentage of BrdU-positive cells is determined by counting under a fluorescence microscope.
NSC Differentiation Assay (Immunocytochemistry)
-
Induction of Differentiation: To induce differentiation, growth factors (EGF and FGF2) are withdrawn from the culture medium.
-
Treatment: Cells are treated with ar-turmerone for 10 days in the differentiation medium.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with 10% goat serum.
-
Immunostaining: Cells are incubated with primary antibodies against TuJ1 (young neurons), SOX2 (undifferentiated NSCs), GFAP (astrocytes), and CNPase (oligodendrocytes), followed by appropriate fluorescently labeled secondary antibodies.
-
Analysis: The number of cells positive for each marker is counted to determine the differentiation fate.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action of ar-turmerone in neurogenesis.
Experimental Workflow
Caption: Experimental workflow for validating ar-turmerone's neurogenic effects.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BDNF-induced LTP is associated with rapid Arc/Arg3.1-dependent enhancement in adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDNF Promotes Differentiation and Maturation of Adult-born Neurons through GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Turmerones, with Reference to 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Introduction: 8-Hydroxy-ar-turmerone, a derivative of ar-turmerone (B1667624), is a compound of increasing interest within the scientific community. As with any bioactive compound, robust and reliable analytical methods are crucial for accurate quantification in various matrices during research and drug development. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, a comparative analysis of validated methods for the closely related and more extensively studied turmerones (ar-turmerone, α-turmerone, and β-turmerone) can provide a strong foundation for developing and validating methods for its hydroxylated analogue.
This guide presents a comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) methods that have been successfully validated for the analysis of turmerones. The experimental data and protocols provided herein can serve as a valuable resource for researchers seeking to establish and cross-validate analytical methods for this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of quantitative data from validated methods for turmerone analysis.
| Parameter | HPLC Method | HPTLC Method | GC-MS Method |
| Linearity Range | 1.0-64.0 µg/mL (for ar-turmerone)[1] | 100–600 ng/spot (for ar-turmerone and turmerone)[2] | Not explicitly stated in the reviewed literature, but good linearity is a prerequisite for quantitative analysis. |
| Correlation Coefficient (r²) | > 0.999[1] | 0.997 (ar-turmerone), 0.998 (turmerone)[2] | Not explicitly stated in the reviewed literature. |
| Limit of Detection (LOD) | 0.22 µg/mL (for a related compound)[1] | 20 ng/spot (for ar-turmerone and turmerone)[2] | Dependent on instrumentation and specific method parameters. |
| Limit of Quantification (LOQ) | Not explicitly stated in the reviewed literature. | 40 ng/spot (for ar-turmerone and turmerone)[2] | Dependent on instrumentation and specific method parameters. |
| Precision (RSD%) | < 2%[1] | 0.49–1.33%[2] | Not explicitly stated in the reviewed literature. |
| Accuracy (Recovery %) | 98.36 ± 1.68 to 101.32 ± 1.36 %[1] | 99.9% (ar-turmerone), 100.0% (turmerone)[2] | Not explicitly stated in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following protocols are based on validated methods for turmerones.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous quantification of various components in Curcuma longa.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: Zorbax SB-C18 column (250 mm × 4.6 mm i.d., 5 μm).[3]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile (B52724) and 0.4% (v/v) aqueous acetic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 240 nm for turmerones.[3]
-
Sample Preparation: Pressurized Liquid Extraction (PLE) can be employed for efficient extraction from solid matrices.[3]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers a simple and sensitive approach for the quantification of ar-turmerone and turmerone.[2]
-
Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60F-254.[2]
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (9.8:0.2 v/v).[2]
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Perform densitometric scanning in the absorbance mode at 254 nm.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile compounds like turmerones.[4][5]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: An Agilent DB-35-MS capillary column (30 m × 0.32 mm × 0.25 μm) is a suitable option.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injector Temperature: 200 °C.[6]
-
Oven Temperature Program: Start at 50°C (hold for 5 min), ramp to 200°C at 3°C/min (hold for 20 min), then increase to 300°C at 10°C/min (hold for 15 min).[6]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Ethanol can be used as the extracting solvent, with sonication to improve extraction efficiency.[4]
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is paramount for successful method validation and comparison.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Comparative Analysis of Turmerone Compounds in Various Turmeric Food Samples and Supplemental Products using GC/MS [digitalcommons.kennesaw.edu]
- 5. plantsjournal.com [plantsjournal.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Efficacy of 8-Hydroxy-ar-turmerone and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 8-Hydroxy-ar-turmerone, a bioactive sesquiterpenoid derived from turmeric (Curcuma longa), and standard nonsteroidal anti-inflammatory drugs (NSAIDs). The information is intended to be a resource for researchers and professionals in drug development, offering a side-by-side look at their mechanisms of action, efficacy data from preclinical studies, and detailed experimental protocols.
Mechanisms of Action: A Tale of Two Strategies
Standard NSAIDs and this compound employ distinct strategies to combat inflammation. NSAIDs primarily target the cyclooxygenase (COX) enzymes, while this compound and its close analog, ar-turmerone (B1667624), exhibit a multi-targeted approach, influencing several key inflammatory signaling pathways.
Standard NSAIDs: The COX Inhibition Pathway
This compound: A Multi-Pronged Attack on Inflammation
This compound and ar-turmerone demonstrate a broader mechanism of action, targeting multiple signaling pathways involved in the inflammatory cascade. This multi-targeted approach may offer a more comprehensive anti-inflammatory effect.
Key mechanistic actions include:
-
Inhibition of NF-κB, JNK, and p38 MAPK Signaling Pathways : Ar-turmerone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] It also impedes the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are also pivotal in the inflammatory response.[4]
-
Suppression of Pro-inflammatory Mediators : Studies have demonstrated that ar-turmerone can significantly suppress the expression and activation of inducible nitric oxide synthase (iNOS) and COX-2.[4][6] It also reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[4]
-
Inactivation of the Hedgehog Signaling Pathway : In keratinocytes, ar-turmerone has been found to suppress cell proliferation and attenuate inflammatory cytokine expression by inactivating the Hedgehog signaling pathway.[7]
Comparative Efficacy: A Look at the Data
Direct head-to-head in vitro studies comparing the IC50 values of this compound with standard NSAIDs are limited in the current literature. However, existing preclinical data provide valuable insights into its anti-inflammatory potential.
In Vitro Inhibition of Inflammatory Mediators
The following table summarizes the available data on the inhibitory concentration (IC50) of ar-turmerone on key inflammatory enzymes. It is important to note that these values are from a single study and were not directly compared to a standard NSAID within the same experiment.
| Compound | Target | Cell Line | IC50 | Reference |
| ar-turmerone | COX-2 | RAW 264.7 | 5.2 µg/mL | [6] |
| ar-turmerone | iNOS | RAW 264.7 | 3.2 µg/mL | [6] |
In Vivo Anti-inflammatory Activity
In vivo studies provide a more holistic view of a compound's efficacy. The following table presents data from a study comparing the anti-inflammatory effects of a turmeric oil rich in ar-turmerone to the standard NSAID, diclofenac (B195802), in a carrageenan-induced paw edema model in mice.
| Treatment | Dose | % Inhibition of Paw Edema (at 3rd hour) | Reference |
| Turmeric Oil | 1000 mg/kg | 61.1% | [8] |
| Diclofenac | 10 mg/kg | 55.6% | [8] |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of a test compound.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, test compound (at various concentrations), and arachidonic acid (substrate).
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the COX-2 enzyme to the assay buffer. Then, add the test compound or a vehicle control. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent, such as a solution of hydrochloric acid.
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Group Allocation: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of this compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Conclusion
This compound and standard NSAIDs represent two distinct approaches to anti-inflammatory therapy. While NSAIDs are potent inhibitors of the COX pathway, this compound and its related compounds exhibit a broader, multi-targeted mechanism of action, influencing key signaling pathways such as NF-κB and MAPK.
The multi-targeted approach of this compound may offer therapeutic advantages, potentially leading to a more comprehensive anti-inflammatory response and a different side-effect profile compared to traditional NSAIDs. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. This guide serves as a foundational resource for scientists and researchers to design and conduct such future investigations.
References
- 1. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 4. Safety and efficacy of curcumin versus diclofenac in knee osteoarthritis: a randomized open-label parallel-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of antioxidant, anti-inflammatory, and antinociceptive activities of essential oil from Curcuma longa. L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-Hydroxy-ar-turmerone and Paclitaxel in Breast Cancer Cells
A Comparative Analysis of Efficacy and Cellular Mechanisms
In the landscape of breast cancer therapeutics, the well-established cytotoxic agent paclitaxel (B517696) is a cornerstone of many chemotherapy regimens. However, the quest for novel compounds with improved efficacy and reduced side effects is relentless. This guide provides a head-to-head comparison of the well-known mitotic inhibitor, paclitaxel, and 8-hydroxy-ar-turmerone (B1164395), a derivative of a bioactive compound found in turmeric, in the context of their effects on breast cancer cells.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the available quantitative data on the cytotoxic and cytostatic effects of paclitaxel and turmerone derivatives on various breast cancer cell lines.
| Compound | Cell Line | IC50 Value | Citation |
| Paclitaxel | MCF-7 | 3.5 µM | [1] |
| MDA-MB-231 | 0.3 µM | [1] | |
| SKBR3 | 4 µM | [1] | |
| BT-474 | 19 nM | [1] | |
| Alpha-turmerone | MCF-7 | 41.8 µg/mL | [2] |
| MDA-MB-231 | 30.2 µg/mL | [2] | |
| ar-Turmerone (B1667624) | Various Cancer Cell Lines | 20-50 µg/mL | [1] |
Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Treatment | Apoptosis Rate | Citation |
| Paclitaxel | MCF-7 | 20 ng/mL for 24h | Up to 43% | [3] |
| MDA-MB-231 | Not specified | ~56% | [2] | |
| Alpha-turmerone | MDA-MB-231 | Not specified | Apoptosis induced | [2] |
Table 2: Induction of Apoptosis. This table presents the percentage of apoptotic cells observed after treatment with the respective compounds.
| Compound | Cell Line | Treatment | Cell Cycle Phase Arrest | Percentage of Cells | Citation |
| Paclitaxel | MCF-7 | Not specified | G2/M | Not specified | [3] |
| Turmeric Extract (containing ar-turmerone) | T47D | 26.4 µg/mL | G1 | Increased proportion |
Table 3: Cell Cycle Arrest. This table highlights the phase of the cell cycle at which the compounds halt cell proliferation.
Mechanisms of Action: A Signaling Pathway Perspective
Both paclitaxel and turmerone derivatives exert their anticancer effects by interfering with critical cellular processes, albeit through different mechanisms.
Paclitaxel: As a taxane, paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference disrupts the normal dynamics of microtubule assembly and disassembly, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4][5]
ar-Turmerone: The anticancer activity of ar-turmerone is linked to its ability to modulate multiple signaling pathways. It has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival, and to inhibit the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays used to assess the anticancer properties of compounds.
Cell Viability Assay (MTT Assay):
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Breast cancer cells are seeded in multi-well plates and treated with the test compounds.
-
After the treatment period, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Breast cancer cells are treated with the compounds for a defined period.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with propidium iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Concluding Remarks
Paclitaxel remains a potent and widely used chemotherapeutic agent that induces cell death in breast cancer cells primarily through mitotic arrest. The available data on ar-turmerone and its derivatives suggest that they also possess significant anticancer properties, inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.
While a direct comparison with this compound is not yet possible due to a lack of specific data, the preliminary findings for related turmerone compounds are promising. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to determine its relative efficacy compared to established drugs like paclitaxel. Such studies will be crucial for its potential development as a novel therapeutic agent for breast cancer.
References
In Vivo Validation of 8-Hydroxy-ar-turmerone's Anti-Tumor Effects: A Comparative Guide
A Promising Natural Compound in Breast Cancer Therapy
Emerging research has highlighted the potential of 8-Hydroxy-ar-turmerone, a bioactive compound isolated from the plant Kelussia odoratissima, as a formidable agent in the fight against cancer. This guide provides a comparative analysis of its in vivo anti-tumor effects, drawing on data from preclinical studies and comparing its performance against related compounds and standard chemotherapeutic agents. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of the current evidence.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
While direct in vivo studies on isolated this compound are still emerging, compelling evidence comes from studies of a methanolic extract of Kelussia odoratissima (KME), in which this compound is a key bioactive component.[1] The following tables summarize the in vivo anti-tumor effects of this extract compared to its close analog, ar-turmerone (B1667624), the well-studied natural compound curcumin, and standard-of-care chemotherapy drugs.
Table 1: In Vivo Anti-Tumor Effects of Kelussia odoratissima Extract (Containing this compound) and Comparative Compounds in Breast Cancer Models
| Compound/Extract | Animal Model | Cell Line | Dosage & Administration | Key Findings |
| KME Extract | Sprague Dawley Rats | LA7 (Rat Mammary Adenocarcinoma) | Not specified in abstract | Significantly reduced tumor size.[1] |
| Tamoxifen | Sprague Dawley Rats | LA7 (Rat Mammary Adenocarcinoma) | Not specified in abstract | Significantly reduced tumor size (Positive Control).[1] |
| Ar-turmerone | N/A | Breast Cancer (in vitro) | N/A | Inhibited invasion, colony formation, and migration in breast cancer cells.[2] |
| Curcumin | Ehrlich Ascites Carcinoma Model | Ehrlich Ascites Carcinoma Cells | 200 mg/kg (I.P.) | 58.85% reduction in EAC cell count (preventive), 51.85% reduction (therapeutic).[3] |
| Doxorubicin | BALB/c Mice | 4T1 (Murine Breast Carcinoma) | 4 mg/kg and 8 mg/kg (i.p.) | Dose-dependent inhibition of primary tumor growth.[4] |
| Paclitaxel | BALB/c Mice | 4T1 (Murine Breast Carcinoma) | 10 mg/kg (i.p.) | Moderate and non-significant suppression of subcutaneous tumor growth.[5] |
Table 2: In Vivo Anti-Tumor Effects of Ar-turmerone in a Glioma Model
| Compound | Animal Model | Cell Line | Dosage & Administration | Key Findings |
| Ar-turmerone | BALB/c Nude Mice | U251 (Human Glioma) | 40 mg/kg (Intraperitoneal) | Significantly inhibited tumor growth and reduced tumor weight. Downregulated proliferation markers KI67 and PCNA. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.
In Vivo Breast Cancer Study with Kelussia odoratissima Extract (KME)[1]
-
Animal Model: Female Sprague Dawley rats (180–250 g).
-
Tumor Induction: Subcutaneous injection of LA7 rat mammary adenocarcinoma cells.
-
Treatment Groups:
-
Control group.
-
KME-treated group (dosage not specified in the abstract).
-
Tamoxifen-treated group (positive control, dosage not specified in the abstract).
-
-
Tumor Measurement: Tumor size was monitored throughout the study. The formula Volume = (Length × Width²) / 2 is commonly used for calculating rat mammary tumor volume from caliper measurements.[6][7]
-
Outcome Measures: Tumor size, body weight, and histopathological analysis of tumor tissue.
In Vivo Glioma Study with Ar-turmerone
-
Animal Model: BALB/c nude mice.
-
Tumor Induction: Subcutaneous injection of U251 human glioma cells.
-
Treatment Groups:
-
Control group (Dimethylsulfoxide, DMSO).
-
Ar-turmerone-treated group (40 mg/kg).
-
-
Administration: Intraperitoneal injection.
-
Outcome Measures: Tumor growth (volume and weight), and expression of proliferation markers (KI67 and PCNA) in tumor tissues.
In Vivo Breast Cancer Studies with Doxorubicin and Paclitaxel
-
Animal Model: BALB/c mice.
-
Tumor Induction: Orthotopic injection of 4T1 murine breast carcinoma cells into the mammary fat pad.
-
Treatment Protocols:
-
Outcome Measures: Primary tumor growth, survival rates, and assessment of metastasis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their anti-tumor effects is critical for targeted drug development.
The anti-tumor activity of the Kelussia odoratissima extract, containing this compound, is associated with the induction of the intrinsic pathway of apoptosis and cell cycle arrest. This involves the upregulation of the cell cycle inhibitors p21 and p27.
Caption: Signaling pathway of Kelussia odoratissima extract in breast cancer cells.
Ar-turmerone, a related compound, has been shown to exert its anti-glioma effects by downregulating Cathepsin B (CTSB), which in turn prevents the cleavage of the cell cycle inhibitor p27. This leads to cell cycle arrest and inhibition of glioma cell proliferation. In breast cancer cells, ar-turmerone has been reported to suppress the NF-κB, PI3K/Akt, and ERK1/2 signaling pathways.
Caption: Known signaling pathways modulated by Ar-turmerone in cancer.
Experimental Workflow
The general workflow for in vivo validation of anti-tumor compounds follows a structured process from tumor induction to data analysis.
Caption: General experimental workflow for in vivo anti-tumor studies.
Conclusion
The available in vivo data, primarily from studies on Kelussia odoratissima extract, strongly suggest that this compound possesses significant anti-tumor properties, particularly against breast cancer. The compound appears to act through the induction of apoptosis and cell cycle arrest, mechanisms that are distinct yet complementary to those of some standard chemotherapeutic agents. While more research on the isolated compound is needed to fully elucidate its efficacy and safety profile, this compound and its parent extract represent a promising avenue for the development of novel, nature-derived cancer therapies. This guide provides a foundational comparison to aid researchers in contextualizing this potential and designing future investigations.
References
- 1. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 5. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of rat mammary tumor volume using caliper and ultrasonography measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of 8-Hydroxy-ar-turmerone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 8-Hydroxy-ar-turmerone and related analogs, focusing on their structure-activity relationships (SAR). The information is compiled from various studies to aid in the understanding and future development of these compounds as potential therapeutic agents. While comprehensive SAR studies on a wide range of this compound analogs are limited in the current literature, this guide summarizes the available data on key turmerone derivatives to infer potential structure-activity trends.
Overview of Biological Activities
Derivatives of ar-turmerone (B1667624), a major bioactive compound from turmeric (Curcuma longa), have garnered significant interest for their diverse pharmacological effects. These include anticancer, anti-inflammatory, and neuroprotective activities. The introduction of a hydroxyl group at the 8th position of ar-turmerone is suggested to modulate these biological properties, making this compound a compound of interest for further investigation. One study has indicated that this compound may exhibit antitumor activity against breast cancer cells through mechanisms involving cell death and cell cycle arrest[1].
Comparative Anticancer Activity
The cytotoxic effects of ar-turmerone and its analogs have been evaluated against various cancer cell lines. The data, while not from a single comparative study, allows for a preliminary assessment of their potential.
Table 1: Anticancer Activity of ar-Turmerone and Analogs
| Compound/Analog | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| ar-Turmerone | K562, L1210, U937, RBL-2H3 | 20-50 µg/mL | [2] |
| α-Turmerone | HepG2, MDA-MB-231, MCF-7 | 11.0 to 41.8 µg/mL | [3] |
| This compound | Breast cancer cells | Activity reported, but specific IC50 values not provided in the available literature. | [1] |
Structure-Activity Relationship Insights:
The available data suggests that modifications to the ar-turmerone scaffold can influence its anticancer potency. A comprehensive SAR study would require the synthesis and systematic evaluation of a series of this compound analogs with variations in the aromatic ring substituents and the aliphatic chain.
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of turmerone derivatives are well-documented and are often attributed to their ability to modulate key inflammatory pathways.
Table 2: Anti-inflammatory Activity of ar-Turmerone Analogs
| Compound/Analog | Assay/Model | Key Findings | Reference(s) |
| ar-Turmerone | Amyloid β-stimulated BV2 microglial cells | Suppressed expression of MMP-9, iNOS, COX-2, and reduced production of TNF-α, IL-1β, IL-6, MCP-1. | [4] |
| ar-Turmerone | HaCaT keratinocytes | Suppressed proliferation and reduced TNF-α-mediated production of IL-1β, IL-6, and IL-8. | [5] |
| ar-Turmerone | CD4+ T cells | Suppressed IFN-γ and IL-2 production. | [6] |
| ar-Turmerone Analogs (R-Tur, Atl, A2) | LPS-stimulated BV2 cells | Showed higher anti-inflammatory effects than S-Tur. | [7] |
Structure-Activity Relationship Insights:
The anti-inflammatory activity of ar-turmerone analogs appears to be influenced by stereochemistry (R-Tur vs. S-Tur) and structural modifications (e.g., atlantone, analog A2). These analogs often exert their effects by inhibiting pro-inflammatory mediators and signaling pathways such as NF-κB, JNK, and p38 MAPK[4].
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
Nrf2 Signaling Pathway in Neuroprotection and Anti-inflammation
Several studies have shown that ar-turmerone analogs exert their neuroprotective and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of target genes. Some ar-turmerone analogs, such as A2, have been identified as potent activators of Nrf2[7].
Conclusion
The available evidence suggests that this compound and its analogs are promising scaffolds for the development of novel anticancer and anti-inflammatory agents. However, the current body of research is fragmented, and a systematic investigation into the structure-activity relationships of a series of this compound derivatives is warranted. Such studies should focus on synthesizing a library of analogs with diverse substitutions and evaluating their biological activities in a standardized panel of assays. This will enable a more precise understanding of the structural requirements for optimal potency and selectivity, paving the way for the rational design of new therapeutic candidates. The activation of the Nrf2 pathway appears to be a key mechanism for the beneficial effects of some of these compounds, and further exploration of this pathway will be crucial in their development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 8-Hydroxy-ar-turmerone with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds is a burgeoning field in drug discovery, offering the potential for enhanced therapeutic efficacy and reduced side effects. 8-Hydroxy-ar-turmerone, a bioactive sesquiterpenoid found in turmeric (Curcuma longa) and other plants like Kelussia odoratissima, has garnered attention for its anticancer properties.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with other well-known natural compounds, supported by available experimental data and detailed methodologies for evaluating such interactions. While direct experimental evidence for this compound in combination therapies is emerging, this guide draws upon the closely related compound, ar-turmerone (B1667624), and its well-documented interactions, particularly with curcumin (B1669340), to infer and project potential synergies.
Understanding Synergism: Methodological Approaches
The assessment of synergistic, additive, or antagonistic effects of compound combinations is crucial for rational drug development. The two most widely accepted methods for this analysis are the Combination Index (CI) method and Isobologram analysis.
-
Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the interaction between two or more drugs.[2][3] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][3]
-
Isobologram Analysis: This graphical method plots the doses of two drugs required to produce a specific effect.[4][5][6][7] Data points falling below the line of additivity suggest synergy, those on the line indicate an additive effect, and those above the line suggest antagonism.[7]
Experimental Protocols for Synergy Assessment
A standardized experimental workflow is essential for the reliable evaluation of synergistic effects. Below is a generalized protocol for in vitro assessment.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A generalized workflow for determining the synergistic effects of natural compounds in vitro.
Synergistic Potential of this compound: A Comparative Analysis
Direct quantitative data on the synergistic effects of this compound with other natural compounds is currently limited in publicly available literature. However, studies on the closely related ar-turmerone, particularly its interaction with curcumin, provide a strong basis for inferring potential synergies.
This compound and Curcumin
Ar-turmerone has been shown to enhance the anticancer activities of curcumin in human colon carcinoma and other cell lines.[8] This enhancement is often attributed to improved bioavailability and cellular uptake of curcumin. Given the structural similarity, it is highly probable that this compound would exhibit similar synergistic or additive effects when combined with curcumin.
Table 1: Reported Anticancer Activities of ar-turmerone (as a proxy for this compound)
| Cell Line | Effect | IC50/Effective Concentration | Reference |
| Glioma (U251, U87, LN229) | Inhibition of proliferation and mobility | 50, 100, 200 μM | [9] |
| Lymphocytic leukemia (L1210) | Cytotoxic effects | ED50 value decrease with structural modification | [8] |
| Human myeloid leukemia (HL-60) | Induction of apoptosis | - | [8] |
| Human colon carcinoma (HCT-116), Colorectal adenocarcinoma (HT-29) | Enhanced activity in combination with curcumin | - | [8] |
Potential Synergy with Resveratrol (B1683913) and Quercetin (B1663063)
Both resveratrol and quercetin are well-studied natural polyphenols with potent anticancer and anti-inflammatory properties.[10][11][12][13] Their synergistic effects with curcumin have been documented in various cancer models.[14][15][16] Considering the established enhancement of curcumin's activity by ar-turmerone, it is plausible that this compound could act synergistically with resveratrol and quercetin.
Table 2: Documented Synergistic Effects of Curcumin with Resveratrol and Quercetin
| Combination | Cancer Model/Cell Line | Observed Synergistic Effect | Reference |
| Curcumin + Resveratrol | - | Enhanced anti-inflammatory and antioxidant effects | |
| Curcumin + Quercetin | Breast cancer (MCF7) | Enhanced apoptotic effect | [14] |
| Curcumin + Quercetin | In vitro anti-inflammatory model | Significant downregulation of COX-2 and NF-κB | [15][16] |
Postulated Signaling Pathways for Synergistic Action
The potential synergistic effects of this compound with compounds like curcumin, resveratrol, and quercetin are likely mediated through the modulation of multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Potential Synergistic Signaling Pathway
Caption: Postulated signaling pathways modulated by the synergistic action of this compound and other natural compounds.
Conclusion and Future Directions
While direct experimental validation is still needed, the existing evidence strongly suggests that this compound holds significant potential for synergistic interactions with other natural compounds like curcumin, resveratrol, and quercetin. The observed enhancement of curcumin's anticancer activity by the structurally similar ar-turmerone provides a compelling rationale for investigating these combinations further.
Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the synergistic effects of this compound with a panel of promising natural compounds. The application of established methodologies such as the Combination Index and Isobologram analysis will be critical in elucidating the nature of these interactions and identifying optimal combination ratios. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in the development of novel, effective, and safer combination therapies for cancer and other chronic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpccr.eu [jpccr.eu]
- 8. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-based combinatorial strategies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synergistic combination effect of Quercetin with Curcumin on breast cancer cell apoptosis through their loading into Apo ferritin cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined effects of quercetin and curcumin on anti-inflammatory and antimicrobial parameters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Hydroxy-ar-turmerone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8-Hydroxy-ar-turmerone, a bioactive compound found in turmeric. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Safety and Handling Precautions
Key Hazard Information:
-
Flammability: Related compounds are classified as highly flammable liquids and vapors.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Aquatic Hazard: May be harmful or toxic to aquatic life with long-lasting effects.[2][3]
| Hazard Category | Description | Primary Prevention |
| Physical Hazard | Highly flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1] |
| Health Hazard | Causes serious eye irritation.[1][2][3] May cause an allergic skin reaction.[1][2][3][4] | Wear protective gloves, protective clothing, and eye/face protection.[2][3] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Preparation:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use splash-resistant safety goggles.[5]
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and grossly contaminated items (e.g., weighing paper, pipette tips) in a designated, labeled, and sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
3. Decontamination of Labware:
-
Rinsing: Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous waste.
-
Washing: After rinsing, wash the labware with soap and water.
4. Packaging and Labeling for Disposal:
-
Container Integrity: Ensure all waste containers are in good condition and securely sealed.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Flammable, Irritant).
5. Storage Pending Disposal:
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][4]
-
Segregation: Keep away from incompatible materials, particularly strong oxidizing agents.[4]
6. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[1][4] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 8-Hydroxy-ar-turmerone
Essential Safety and Handling Guide for 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound, a bioactive sesquiterpenoid found in turmeric (Curcuma longa).[1] The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
I. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₂ | PubChem[2] |
| Molecular Weight | 232.32 g/mol | PubChem[2] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Solubility | Soluble in DMSO and ethanol | Inferred from experimental protocols[3][4] |
Hazard Profile (based on ar-turmerone (B1667624) and Turmeric Oil SDS):
| Hazard | Classification | Precautionary Statements |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[5] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[5] |
| Aspiration Hazard | Category 1 (for oil form) | May be fatal if swallowed and enters airways.[5] |
| Aquatic Hazard | Long-term hazard | Harmful to aquatic life with long-lasting effects.[5] |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound, particularly due to the lack of a specific SDS. The following PPE is mandatory:
-
Gloves: Chemical-resistant nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, chemical safety goggles and a face shield should be used.
-
Lab Coat: A full-length laboratory coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary. Work in a well-ventilated area, preferably a chemical fume hood.
III. Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.
2. Preparation of Stock Solutions:
- All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.
- To prepare a stock solution, dissolve this compound in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.32 mg of the compound in 1 mL of DMSO.
3. Handling During Experiments:
- Always wear the prescribed PPE.
- Avoid inhalation of any dust or aerosols.
- Avoid contact with skin and eyes.
- Use appropriate lab equipment (e.g., calibrated pipettes) to handle the compound and its solutions.
4. Spill Management:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Collect the absorbed material into a sealed container for proper disposal.
- Clean the spill area with a suitable solvent, followed by soap and water.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
IV. Disposal Plan
-
Chemical Waste: All unused this compound and its solutions must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols and Visualizations
The following sections provide detailed methodologies for key experiments and visual diagrams to illustrate biological pathways and workflows.
Experimental Protocol: Cell Viability Assay (MTT-Based)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on a cancer cell line (e.g., K562, L1210, U937).[6][7]
Materials:
-
Target cancer cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Add the desired concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for determining cell viability using an MTT assay.
Signaling Pathway: Inhibition of NF-κB and Hedgehog Pathways
Based on studies of the closely related compound ar-turmerone, this compound is hypothesized to exert its anti-inflammatory and anti-proliferative effects through the inhibition of key signaling pathways, including NF-κB and Hedgehog.[5][8][9][10][11]
NF-κB Pathway Inhibition: Ar-turmerone has been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory responses.[5][8][9] This is achieved by preventing the phosphorylation and degradation of IκB-α, which in turn blocks the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Hedgehog Pathway Inhibition: Ar-turmerone has also been demonstrated to inactivate the Hedgehog signaling pathway, which is implicated in cell proliferation and differentiation.[10][11] This is achieved by reducing the expression of key pathway components such as Sonic hedgehog (Shh), Smoothened (SMO), and the transcription factor Gli1.
Caption: Proposed inhibition of the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifekey.com.au [lifekey.com.au]
- 4. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
